molecular formula C8H10ClNO B591896 (R)-2-Amino-2-(3-chlorophenyl)ethanol CAS No. 926291-77-2

(R)-2-Amino-2-(3-chlorophenyl)ethanol

Cat. No.: B591896
CAS No.: 926291-77-2
M. Wt: 171.624
InChI Key: HLXHAXFWWGYXQW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride (CAS 1245623-78-2) is a chiral amino alcohol derivative of high interest in pharmaceutical research and organic synthesis . The compound features a 3-chlorophenyl group and an ethanolamine side chain with a defined (R)-stereocenter, making it a valuable scaffold for constructing more complex molecules. Its molecular formula is C 8 H 11 Cl 2 NO and it has a molecular weight of 208.09 . As a chiral building block, this compound is primarily used in the development of active pharmaceutical ingredients (APIs), particularly as a precursor for ligands in asymmetric catalysis and as an intermediate for drug candidates. The chlorophenyl moiety can influence the pharmacokinetic properties of a drug molecule, such as its binding affinity and metabolic stability. Researchers utilize this chiral synthon to explore structure-activity relationships (SAR) in medicinal chemistry programs. For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. To ensure product integrity, it is recommended to store this compound under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXHAXFWWGYXQW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660522
Record name (2R)-2-Amino-2-(3-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179811-63-3
Record name (2R)-2-Amino-2-(3-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its structural features, including a stereocenter and a chlorinated phenyl ring, make it a valuable building block for the synthesis of more complex chiral molecules, particularly active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, consolidating available data to support research and development efforts.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. While experimental data for this specific enantiomer is limited in publicly available literature, data from closely related compounds and predictive models provide valuable insights.

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource/Notes
IUPAC Name (1R)-2-amino-1-(3-chlorophenyl)ethan-1-olIUPAC Nomenclature
Synonyms This compound
CAS Number 1245623-78-2 (for hydrochloride salt)
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Appearance Colorless to slightly yellow liquid or solidPredicted. The hydrochloride salt is typically a solid.[1][2]
Melting Point >25 °CPredicted.[3] Experimental data for the hydrochloride salt may be available from suppliers.
Boiling Point >200 °C (Predicted)Predicted value.[3]
Solubility Soluble in water and common organic solventsGeneral description.[3] Quantitative data is not readily available.
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific experimental spectra for this compound are not widely published, data from analogous compounds can be used for comparative analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 3-chlorophenyl ring, the methine proton at the stereocenter, the methylene protons of the ethanolamine chain, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling constants will be influenced by the stereochemistry and the electronic effects of the chlorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the position of the chlorine substituent. The carbons of the ethanolamine side chain will also have characteristic chemical shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O and C-N stretching vibrations.[1][4]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the structure, with potential cleavages of the C-C bond adjacent to the oxygen and fragmentation of the phenyl ring.[5][6]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound.

Enantioselective Synthesis

The synthesis of the (S)-enantiomer is generally carried out by chemical synthesis, with one common route involving the reaction of (3-chlorophenyl)acetaldehyde with a chiral acetal reagent.[3] For the synthesis of the desired (R)-enantiomer, an enantioselective approach is required. One potential strategy is the asymmetric reduction of a corresponding ketone precursor, 2-amino-1-(3-chlorophenyl)ethanone, using a chiral catalyst or a biocatalyst.

Illustrative Synthetic Workflow:

G Start 2-Amino-1-(3-chlorophenyl)ethanone Reduction Asymmetric Reduction Start->Reduction Catalyst Chiral Catalyst / Biocatalyst (e.g., Chiral Ruthenium Complex or Ketoreductase) Catalyst->Reduction Product This compound Reduction->Product

Caption: Asymmetric synthesis of this compound.

General Experimental Procedure (Hypothetical):

  • Preparation of the Ketone Precursor: 2-Amino-1-(3-chlorophenyl)ethanone can be synthesized from 3-chloroacetophenone through a suitable amination reaction.

  • Asymmetric Reduction: The ketone precursor is dissolved in an appropriate solvent (e.g., isopropanol, methanol). A chiral catalyst, such as a Noyori-type ruthenium catalyst, or a biocatalyst (e.g., a ketoreductase enzyme) is added. The reaction is carried out under a hydrogen atmosphere (for catalytic hydrogenation) or with a suitable cofactor (for enzymatic reduction) at a controlled temperature until completion.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically pure this compound.

Note: The specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, need to be optimized to achieve high yield and enantioselectivity.

Pharmacological Properties and Biological Significance

The biological activity of this compound is not well-documented in publicly available literature. However, its structural similarity to known pharmacologically active compounds suggests potential for biological activity. Amino alcohols are a common structural motif in many pharmaceuticals, and the presence of a chiral center and a halogenated aromatic ring can significantly influence their interaction with biological targets.

Given its structure, this compound could potentially interact with various receptors and enzymes in the central nervous system or peripheral tissues. Further research, including in vitro and in vivo studies, is necessary to elucidate its pharmacological profile, including its mechanism of action, efficacy, and safety.

Potential as a Chiral Building Block

The primary significance of this compound currently lies in its role as a chiral building block in the synthesis of more complex molecules. The stereodefined amino alcohol functionality can be incorporated into various molecular scaffolds to create new chemical entities with specific three-dimensional arrangements, which is crucial for achieving selective interactions with biological targets.

Logical Relationship for Drug Development:

G cluster_0 Synthesis cluster_1 Drug Discovery cluster_2 Development A This compound B Further Synthetic Modifications A->B C Novel Chiral Compound B->C D Biological Screening C->D E Lead Compound D->E F Preclinical & Clinical Studies E->F G New Drug F->G

Caption: Role as a chiral building block in drug development.

Conclusion

This compound is a chiral molecule with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical and pharmacological properties are still limited, this technical guide provides a summary of the available information and highlights areas for future research. The development of efficient enantioselective synthetic routes and the exploration of its biological activities are key steps toward unlocking the full potential of this compound in drug discovery and development. Further investigation into its spectral characteristics and quantitative physical properties will also be crucial for its reliable application in research and industry.

References

(R)-2-Amino-2-(3-chlorophenyl)ethanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 179811-63-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chiral intermediate, (R)-2-Amino-2-(3-chlorophenyl)ethanol. This document provides a summary of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a key building block in the development of targeted therapeutics, particularly inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.

Core Compound Data

PropertyValue
IUPAC Name (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol
CAS Number 179811-63-3[1]
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.63 g/mol
Appearance White to off-white solid

Synthesis and Spectroscopic Analysis

This compound is a chiral molecule that serves as a valuable intermediate in stereoselective organic synthesis.[2] Its preparation is a critical step in the synthesis of more complex pharmaceutical agents.

Experimental Protocol: Enantioselective Synthesis

Example General Procedure (Asymmetric Strecker Synthesis approach for a similar compound):

  • Reaction Setup: In a reaction vessel, dissolve the chiral auxiliary, (R)-phenylglycine amide, in a suitable solvent such as methanol.

  • Imine Formation: Add aqueous ammonia followed by 3-chlorobenzaldehyde. Stir the mixture at room temperature to facilitate the formation of the corresponding imine.

  • Cyanation: Introduce a solution of sodium cyanide dropwise to the reaction mixture. The reaction is typically stirred for 24-48 hours at room temperature, during which the diastereomerically pure α-aminonitrile may precipitate.

  • Isolation: The resulting α-aminonitrile is isolated by filtration and washed with a cold solvent mixture (e.g., methanol/water).

  • Hydrolysis: The purified α-aminonitrile is then subjected to acidic hydrolysis (e.g., refluxing in 6 M HCl) to cleave the chiral auxiliary and convert the nitrile group to a carboxylic acid.

  • Final Product Formation (Conceptual): A subsequent reduction step of the carboxylic acid would yield the desired this compound.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Spectroscopic Data

Accurate spectroscopic characterization is essential for confirming the identity and purity of this compound.

¹H NMR (Proton NMR) Data (Predicted)
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.3-7.4Multiplet4HAromatic (C₆H₄)
~4.8Doublet of doublets1HCH(OH)
~3.0-3.2Multiplet2HCH₂(NH₂)
VariableBroad singlet2HNH₂
VariableSinglet1HOH
¹³C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (δ) ppm Assignment
~145Aromatic (C-Cl)
~140Aromatic (C-CH)
~129Aromatic (CH)
~128Aromatic (CH)
~126Aromatic (CH)
~125Aromatic (CH)
~73CH(OH)
~46CH₂(NH₂)

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and instrument used.

Analytical Methods for Purity and Enantiomeric Excess Determination

Ensuring the chemical and enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for this purpose.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

The enantiomeric excess of 2-Amino-2-(3-chlorophenyl)ethanol can be determined using a chiral stationary phase (CSP).

  • Column: A polysaccharide-based chiral column, such as one derived from amylose or cellulose phenylcarbamates, is often effective for separating enantiomers of amino alcohols.

  • Mobile Phase: A typical mobile phase would consist of a mixture of hexane and a polar alcohol like isopropanol or ethanol. The exact ratio would need to be optimized to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly used.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

  • Data Analysis: The enantiomeric purity is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram.

Role in Drug Development: A Precursor to IGF-1R Inhibitors

This compound is a valuable chiral building block for the synthesis of various pharmaceutical agents. Of particular interest is its use in the development of inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R). The IGF-1R signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in the progression of numerous cancers.[2][3][][5][6]

The IGF-1R Signaling Pathway

The IGF-1R is a transmembrane tyrosine kinase receptor.[2][3][] Upon binding of its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events. Two major downstream pathways are activated:

  • PI3K/AKT/mTOR Pathway: This pathway is central to cell survival and proliferation.[]

  • RAS/RAF/MAPK Pathway: This pathway primarily regulates cell proliferation and differentiation.[]

Inhibition of the IGF-1R is a promising strategy for cancer therapy as it can lead to reduced tumor growth and increased cancer cell apoptosis.[5]

IGF1R_Signaling_Pathway IGF1_2 IGF-1 / IGF-2 IGF1R IGF-1R IGF1_2->IGF1R IRS IRS IGF1R->IRS GRB2_SOS GRB2/SOS IGF1R->GRB2_SOS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation Inhibitor This compound -derived Inhibitor Inhibitor->IGF1R

Caption: Simplified IGF-1R signaling pathway and the point of inhibition.

Synthetic Workflow for IGF-1R Inhibitors

The enantiomerically pure this compound serves as a critical starting material or intermediate in the multi-step synthesis of various IGF-1R inhibitors. The general workflow involves coupling this chiral amino alcohol with other functionalized moieties to construct the final drug molecule.

Synthetic_Workflow Start This compound Step1 Coupling Reaction Start->Step1 Intermediate Chiral Intermediate Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Final IGF-1R Inhibitor Step2->Final

Caption: General synthetic workflow from the chiral intermediate.

Conclusion

This compound is a fundamentally important chiral building block with direct applications in the synthesis of complex, high-value pharmaceutical compounds. Its enantiopurity is a critical attribute that is carried through to the final active pharmaceutical ingredient. A thorough understanding of its synthesis, analytical characterization, and its role as a precursor in drug development pipelines, such as for IGF-1R inhibitors, is essential for medicinal chemists and drug development scientists. The methodologies and pathways outlined in this guide provide a foundational understanding for the effective utilization of this key chiral intermediate.

References

A Comprehensive Technical Guide on (R)-2-Amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-2-Amino-2-(3-chlorophenyl)ethanol, a chiral molecule with significant applications in organic synthesis and as an intermediate in the development of pharmaceuticals. The document covers its fundamental physicochemical properties, synthesis methodologies, and safety information.

Core Physicochemical Properties

This compound is an organic compound characterized by its specific stereochemistry, which is crucial for its role in asymmetric synthesis. A summary of its key quantitative data is presented below.

PropertyValueReference
Molecular Formula C8H10ClNO[1][2]
Molecular Weight 171.62 g/mol [1]
CAS Number 179811-63-3[1]
Appearance White to yellow powder or crystals[3]
Purity ≥97%[4]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[1][3]

A related compound, 2-Amino-2-(3-chlorophenyl)ethanol hydrochloride, has a molecular weight of 208.09 g/mol and is identified by the CAS number 1334146-19-8[5].

Synthesis and Experimental Protocols

The synthesis of optically active 2-amino-1-phenylethanol derivatives, such as this compound, is of significant interest in medicinal chemistry.

General Synthetic Approach:

A common method for the preparation of (2S)-2-Amino-2-(3-chlorophenyl)ethanol involves the reaction of (3-chlorophenyl)acetaldehyde with a chiral acetal reagent[2]. This stereoselective reaction is crucial for obtaining the desired enantiomer.

While a specific, detailed experimental protocol for the synthesis of the (R)-enantiomer was not found in the provided search results, a patent for related processes offers insight into the production of optically active 2-amino-1-phenylethanol derivatives[6]. The general workflow for such a synthesis is outlined below.

G cluster_0 Synthesis Workflow A Starting Materials (e.g., 3-chlorostyrene oxide) B Reaction with Chiral Amine A->B Step 1 C Formation of Diastereomeric Intermediate B->C Step 2 D Separation/Purification C->D Step 3 E Removal of Chiral Auxiliary D->E Step 4 F Final Product This compound E->F Step 5

A generalized workflow for the synthesis of chiral amino alcohols.

This diagram illustrates a potential pathway where a starting material like 3-chlorostyrene oxide is reacted with a chiral amine to form a diastereomeric intermediate. This intermediate can then be separated and purified before the chiral auxiliary is removed to yield the final, optically pure product.

Applications in Research and Drug Development

As a chiral molecule, this compound is a valuable building block in asymmetric synthesis. Its primary applications include:

  • Chiral Inducer: It can be used to introduce chirality in a non-chiral molecule.

  • Chiral Ligand/Reagent: It can be employed in stereoselective reactions to control the formation of a specific enantiomer[2].

  • Intermediate for Pharmaceuticals: This compound serves as a key intermediate in the synthesis of more complex molecules, including drugs and pesticides[2].

The broader class of amino alcohols is utilized in various industrial and consumer products, such as pH adjusters, surfactants, and in the manufacturing of pharmaceuticals[7]. The structural motif of this compound is also found in molecules with potential anticancer activities, such as IGF-1 receptor inhibitors, highlighting its relevance in drug discovery[8].

Safety and Handling

While not considered highly toxic under normal use, this compound may cause irritation to the respiratory tract, skin, and eyes[2]. Therefore, appropriate safety precautions are necessary during handling.

Recommended Safety Measures:

  • Wear protective gloves and eye protection.

  • Ensure work is conducted in a well-ventilated area.

  • In case of accidental ingestion or significant exposure, seek immediate medical attention[2].

  • During storage and transport, prevent leakage and avoid contact with ignition sources[2].

The logical relationship for handling and safety protocols can be visualized as follows:

G cluster_1 Safety and Handling Protocol Compound (R)-2-Amino-2- (3-chlorophenyl)ethanol Handling Handling Procedure Compound->Handling Storage Storage Requirements Compound->Storage PPE Personal Protective Equipment (PPE) Handling->PPE Exposure Potential Exposure Handling->Exposure FirstAid First Aid Measures Exposure->FirstAid

Key considerations for the safe handling of the compound.

References

An In-depth Technical Guide to the Safety of (R)-2-Amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of (R)-2-Amino-2-(3-chlorophenyl)ethanol, a chiral amino alcohol derivative of interest in pharmaceutical research and development. The information presented herein is intended to inform safe handling, storage, and use of this compound in a laboratory setting. Data has been compiled from available safety data sheets and extrapolated from studies on structurally related compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on information for structurally similar compounds, it is anticipated that this compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed.

Globally Harmonized System (GHS) Classification (Anticipated)

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Toxicological Data

Toxicological Data for 2-Amino-2-(3-chlorophenyl)acetic acid [1]

TestResultSpeciesRoute
Acute Toxicity (Oral)Harmful if swallowed[1]-Oral
Skin IrritationCauses skin irritation[1]-Dermal
Eye IrritationCauses serious eye irritation[1]-Ocular

Experimental Protocols

The safety and toxicity of chemical compounds are determined through standardized experimental protocols. The following are summaries of the Organization for Economic Co-operation and Development (OECD) guidelines relevant to the anticipated hazards of this compound.

Acute Dermal Toxicity (Based on OECD Test Guideline 402)

This test provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.[2][3][4][5]

  • Test Principle: A single dose of the test substance is applied to the skin of an animal, typically a rat, rabbit, or guinea pig.[3] The substance is held in contact with the skin for a 24-hour period.[4]

  • Procedure:

    • Healthy young adult animals are used. The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

    • The test substance is applied uniformly over an area of approximately 10% of the total body surface area.

    • The treated area is covered with a porous gauze dressing and non-irritating tape to hold the test substance in contact with the skin.

    • Animals are observed for mortality and clinical signs of toxicity at least once a day for 14 days. Body weight is recorded weekly.

    • At the end of the study, all animals are subjected to a gross necropsy.

  • Data Analysis: The LD50 (median lethal dose) is calculated if sufficient mortality occurs. The study also provides information on the observed effects, including the nature, onset, and duration of toxic signs.

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye.[6][7][8][9]

  • Test Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, with the untreated eye serving as a control.[8] The degree of eye irritation/corrosion is evaluated at specific intervals.

  • Procedure:

    • Healthy young adult albino rabbits are typically used.[7]

    • A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[7]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[9] The reversibility of any lesions is assessed for up to 21 days.[9]

    • Ocular lesions are scored for the cornea (opacity), iris, and conjunctivae (redness and swelling).

  • Data Analysis: The scores are used to classify the irritancy potential of the substance.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Test Guideline 431)

This in vitro test method is used to identify corrosive chemicals and mixtures.[10][11][12][13][14]

  • Test Principle: The test is based on the premise that corrosive substances can penetrate the stratum corneum and are cytotoxic to the underlying cell layers of a reconstructed human epidermis model.[10][14]

  • Procedure:

    • A three-dimensional reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[10][13][14]

    • The test chemical is applied topically to the surface of the skin tissue.

    • After a defined exposure period, the cell viability is measured using a colorimetric assay (e.g., MTT assay).

  • Data Analysis: A chemical is identified as corrosive if it causes a significant decrease in cell viability below a defined threshold.[13]

Potential Mechanism of Action and Signaling Pathway

As a phenylethanolamine derivative, this compound is expected to interact with the adrenergic system. Phenylethanolamines are structurally similar to endogenous catecholamines like norepinephrine and epinephrine and can act as agonists or antagonists at adrenergic receptors.

The proposed mechanism of action involves the binding of this compound to adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction can trigger a downstream signaling cascade, leading to various physiological responses. The specific effects will depend on the receptor subtype affinity (α1, α2, β1, β2, β3) and whether the compound acts as an agonist or antagonist.

Below is a generalized diagram illustrating the potential signaling pathway following the interaction of a phenylethanolamine compound with an adrenergic receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor This compound AdrenergicReceptor Adrenergic Receptor (GPCR) Receptor->AdrenergicReceptor Binds to GProtein G-Protein AdrenergicReceptor->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces ProteinKinase Protein Kinase (e.g., PKA) SecondMessenger->ProteinKinase Activates CellularResponse Cellular Response ProteinKinase->CellularResponse Phosphorylates Target Proteins

References

The Synthetic Utility of (R)-2-Amino-2-(3-chlorophenyl)ethanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Amino-2-(3-chlorophenyl)ethanol , a chiral amino alcohol, holds potential as a valuable building block and chiral auxiliary in asymmetric synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a stereocenter bearing both an amino and a hydroxyl group, as well as a substituted phenyl ring, makes it a versatile synthon for the construction of complex, enantiomerically pure molecules. This technical guide provides an overview of the potential applications of this compound in synthesis, drawing upon established methodologies for related chiral amino alcohols. While specific documented examples for this exact molecule are limited in publicly accessible literature, its utility can be inferred from the well-established roles of analogous compounds.

Core Applications in Asymmetric Synthesis

Chiral β-amino alcohols are fundamental components in a variety of stereoselective transformations.[1] Their utility can be broadly categorized into three main areas: as chiral auxiliaries, as precursors to chiral ligands for asymmetric catalysis, and as key structural motifs in biologically active molecules.

As a Chiral Auxiliary in Oxazolidinone Chemistry

One of the most powerful applications of chiral amino alcohols is their conversion into oxazolidinone chiral auxiliaries. These auxiliaries, famously developed by Evans, allow for highly diastereoselective alkylation, aldol, and Michael addition reactions of N-acyl imides.[2][3] The resulting products can then be cleaved under mild conditions to yield enantiomerically enriched carboxylic acids, aldehydes, alcohols, and other functional groups, with the chiral auxiliary being recoverable.

The general workflow for utilizing a chiral amino alcohol like this compound as a chiral auxiliary is depicted below.

G cluster_0 Formation and Use of Chiral Oxazolidinone Auxiliary A This compound B Chiral Oxazolidinone A->B Cyclization (e.g., with phosgene or its equivalent) C N-Acyl Oxazolidinone B->C N-Acylation D Enolate Formation C->D Deprotonation (e.g., with LDA or NaHMDS) E Diastereoselective Alkylation/Aldol Reaction D->E + Electrophile (e.g., R-X or Aldehyde) F Cleavage and Product Isolation E->F Hydrolysis or Reductive Cleavage G Enantiomerically Pure Product F->G H Recovered Auxiliary F->H

Caption: General workflow for the application of a chiral amino alcohol as an oxazolidinone auxiliary.

Experimental Protocol: Synthesis of a Chiral Oxazolidinone from a β-Amino Alcohol (General Procedure)

A general procedure for the synthesis of an oxazolidinone from a β-amino alcohol involves its reaction with phosgene or a phosgene equivalent, such as diethyl carbonate or triphosgene.[2]

  • Reaction Setup: To a solution of the this compound in a suitable aprotic solvent (e.g., toluene or dichloromethane), a base (e.g., triethylamine or potassium carbonate) is added.

  • Cyclization: A cyclizing agent like diethyl carbonate is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC or GC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the corresponding chiral oxazolidinone.

ElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
Benzyl bromideLDATHF-7895>99:1
IodomethaneNaHMDSTHF-789298:2
Allyl iodideKHMDSTHF-789097:3

Note: This data is illustrative and based on typical results for Evans oxazolidinone auxiliaries.

As a Precursor for Chiral Ligands

The amino and hydroxyl functionalities of this compound can be readily modified to synthesize a variety of chiral ligands for asymmetric catalysis. These ligands can coordinate with transition metals (e.g., rhodium, iridium, copper, zinc) to create catalysts capable of promoting enantioselective reactions such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.[4][5]

The modular synthesis of such ligands allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivity in a desired transformation.

G cluster_1 Synthesis of Chiral Ligands and Application in Asymmetric Catalysis A This compound B Functionalization of -NH2 and -OH groups A->B C Chiral Ligand (e.g., phosphine, oxazoline) B->C D Coordination to Metal Precursor C->D E Chiral Metal Catalyst D->E F Asymmetric Transformation E->F + Substrate + Reagent G Enantiomerically Enriched Product F->G

Caption: Pathway from a chiral amino alcohol to a chiral catalyst for asymmetric synthesis.

Experimental Protocol: Synthesis of a Chiral Amino Alcohol-derived Ligand (General Example)

A common strategy involves the conversion of the amino alcohol to an oxazoline, which can then be further functionalized.

  • Oxazoline Formation: The amino group of this compound can be acylated, followed by cyclization to form a chiral oxazoline.

  • Further Modification: The hydroxyl group can be converted into a leaving group and substituted with a coordinating moiety, such as a diphenylphosphine group, to create a P,N-ligand.

The resulting ligands can be employed in various catalytic reactions. The table below shows representative results for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol-derived ligand.

Ligand Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
2Toluene09895
5Hexane09592
1THF-209997

Note: This data is illustrative and based on typical results for this class of reaction.

As a Chiral Building Block in Pharmaceutical Synthesis

The chiral 1-aryl-2-aminoethanol scaffold is a key structural feature in numerous biologically active compounds, including certain adrenergic receptor agonists and antagonists. For instance, analogs of (S)-2-chloro-1-(3-chlorophenyl)ethanol have been utilized as intermediates in the synthesis of anticancer agents.[6] The specific stereochemistry of these molecules is often crucial for their pharmacological activity.

The synthesis of such pharmaceutical agents often involves the coupling of the chiral amino alcohol core with other molecular fragments.

G cluster_2 Application as a Chiral Building Block A This compound B Protection of Functional Groups A->B C Protected Intermediate B->C D Coupling with a Second Building Block C->D E Elaboration of the Molecular Scaffold D->E F Deprotection E->F G Final Active Pharmaceutical Ingredient (API) F->G

Caption: Use of a chiral amino alcohol as a key intermediate in a multi-step synthesis of a pharmaceutical compound.

Conclusion

While direct and extensive literature on the synthetic applications of this compound is not widely available, its structural features strongly suggest its potential as a valuable tool in asymmetric synthesis. By analogy to other well-studied chiral amino alcohols, it can be confidently proposed as a precursor to highly effective chiral auxiliaries and ligands, as well as a key building block for the synthesis of enantiomerically pure pharmaceuticals. Further research into the specific applications of this compound would be a valuable contribution to the field of organic synthesis.

References

Chiral Amino Alcohols: A Cornerstone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of a vast array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Their inherent chirality is often paramount to the biological activity and stereoselectivity of a drug molecule, making the enantioselective synthesis of these synthons a key focus in medicinal chemistry and pharmaceutical development. This guide provides a comprehensive overview of the core synthetic strategies for producing enantiomerically pure amino alcohols, detailed experimental protocols for key reactions, and insights into their application in the synthesis of vital medicines.

Core Strategies for the Asymmetric Synthesis of Chiral Amino Alcohols

The synthesis of chiral amino alcohols with high enantiopurity is a significant endeavor in organic chemistry. Several powerful strategies have been developed, ranging from the use of chiral catalysts to biocatalytic methods.

Asymmetric Reduction of α-Amino Ketones

A prevalent method for synthesizing chiral 1,2-amino alcohols is the asymmetric reduction of α-amino ketones. This transformation can be achieved with high enantioselectivity using various catalytic systems.

One of the most effective methods involves the use of Corey-Bakshi-Shibata (CBS) catalysts, which are oxazaborolidines derived from chiral amino alcohols like (S)-prolinol. The catalyst coordinates with both the reducing agent (typically borane) and the ketone, facilitating a highly enantioselective reduction through a well-defined six-membered transition state.[1] This method is known for its predictable stereochemistry and often achieves excellent enantioselectivity (>95% ee).[1]

Table 1: Performance of Asymmetric Reduction of α-Amino Ketones

Catalyst SystemSubstrateReducing AgentSolventTemp (°C)Yield (%)ee (%)Reference
(S)-2-Methyl-CBS-oxazaborolidineα-Amino KetoneBH₃·THFTHF0High>95[1]
KBH₄ / Chiral N,N'-dioxide-metal complexα-Amino KetoneKBH₄VariousRTGoodHighN/A
Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a robust and scalable method for the enantioselective reduction of ketones, including α-amino ketones. This technique typically employs a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. A hydrogen donor, commonly isopropanol or a formic acid/triethylamine azeotrope, provides the hydride for the reduction. ATH is particularly advantageous for industrial applications as it often operates under mild conditions and avoids the need for high-pressure hydrogen gas.[1] This method can achieve exceptionally high enantioselectivity (>99% ee) and high yields, providing a direct route to important drug precursors.[1]

Table 2: Performance of Asymmetric Transfer Hydrogenation of α-Amino Ketones

CatalystLigandHydrogen DonorSolventYield (%)ee (%)Reference
[RuCl₂(p-cymene)]₂(S,S)-TsDPENHCOOH/NEt₃VariousHigh>99[2]
Rhodium ComplexAmino acid derivedi-PrOHi-PrOHGoodup to 97[3]
Iridium ComplexAmino acid amidei-PrOHi-PrOHGoodHigh[4]
Biocatalytic Synthesis

The use of enzymes offers a green and highly selective alternative for the synthesis of chiral amino alcohols. Amine dehydrogenases (AmDHs), often engineered from amino acid dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source.[5] These biocatalytic reactions are performed in aqueous media under mild conditions (ambient temperature and pressure) and typically exhibit outstanding enantioselectivity (>99% ee).[6][7]

Table 3: Performance of Biocatalytic Synthesis of Chiral Amino Alcohols

EnzymeSubstrateAmine SourceCofactor RegenerationYield (%)ee (%)Reference
Engineered Amine Dehydrogenase (AmDH)α-Hydroxy KetoneNH₃/NH₄⁺Glucose/GDHup to 99>99[8]
Leucine Dehydrogenase Mutant (wh84)1-hydroxy-2-butanoneNH₃/NH₄⁺Glucose/GDH91-99>99[6]

Experimental Protocols

Asymmetric Reduction of an α-Amino Ketone using a CBS Catalyst

This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone to the corresponding chiral amino alcohol.[1]

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

  • α-Amino ketone substrate (protected)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Standard laboratory glassware (flame-dried, under argon)

Procedure:

  • Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).

  • Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution.

  • Substrate Addition: Dissolve the α-amino ketone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at 0 °C to destroy excess borane.

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. The residue can be further purified by column chromatography or crystallization.

Asymmetric Transfer Hydrogenation of an α-Amino Ketone

This protocol describes a general procedure for the Ru-catalyzed asymmetric transfer hydrogenation of an α-amino ketone.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • α-Amino ketone substrate

  • Formic acid/triethylamine azeotropic mixture (5:2) or Isopropanol

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Standard laboratory glassware (under inert atmosphere)

Procedure:

  • Catalyst Pre-formation: In a reaction vessel under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in the chosen solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: Add the α-amino ketone substrate (1.0 equivalent) to the catalyst solution.

  • Hydrogen Donor Addition: Add the formic acid/triethylamine azeotrope or isopropanol as the hydrogen source.

  • Reaction: Stir the reaction mixture at the appropriate temperature (typically 25-40 °C) until completion, monitoring by TLC or HPLC.

  • Workup: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Biocatalytic Reductive Amination of an α-Hydroxy Ketone

This protocol outlines a general procedure for the synthesis of a chiral amino alcohol using an engineered amine dehydrogenase.[6]

Materials:

  • Purified engineered amine dehydrogenase (AmDH)

  • α-Hydroxy ketone substrate

  • Ammonium chloride/ammonia buffer (e.g., 1 M, pH 8.5)

  • NAD⁺ (cofactor)

  • Glucose

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Standard laboratory reaction vessel

Procedure:

  • Enzyme Preparation (General): The engineered AmDH is typically overexpressed in a host organism like E. coli. The cells are harvested, lysed, and the enzyme is purified using techniques such as nickel affinity chromatography.[9]

  • Reaction Mixture Preparation: In a reaction vessel, prepare a solution containing the ammonium chloride/ammonia buffer, NAD⁺ (e.g., 1 mM), glucose (e.g., 100 mM), and GDH (e.g., 2 mg/mL).

  • Substrate Addition: Add the α-hydroxy ketone substrate to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the purified AmDH.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 24 hours).

  • Reaction Monitoring and Workup: Monitor the conversion of the substrate to the product by HPLC. After the reaction is complete, the enzyme can be removed by heat denaturation and centrifugation.[6] The supernatant containing the product can be further purified.

Applications in Pharmaceutical Intermediates

Chiral amino alcohols are indispensable precursors for a wide range of pharmaceuticals.

Beta-Blockers

Many beta-blockers, used to manage cardiovascular diseases, contain a chiral amino alcohol moiety. For example, the synthesis of (S)-propranolol, a non-selective beta-blocker, often involves the ring-opening of an epoxide with isopropylamine, a reaction that establishes the key stereocenter.[2]

Antiviral Agents

Chiral amino alcohols are crucial in the synthesis of antiviral drugs. For instance, the anti-influenza drug oseltamivir (Tamiflu) synthesis involves intermediates derived from chiral amino alcohols.[6] HIV protease inhibitors, a class of antiretroviral drugs, also frequently incorporate chiral amino alcohol scaffolds in their structures.[4]

Other Therapeutic Areas

The application of chiral amino alcohols extends to numerous other therapeutic areas, including the synthesis of antidepressants, antihistamines, and anticancer agents.[7] For example, the side chain of the potent anticancer drug Taxol contains a chiral amino alcohol unit.[10]

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways in which drugs derived from chiral amino alcohols act is crucial for drug development.

Beta-Adrenergic Receptor Signaling Pathway

Beta-blockers exert their therapeutic effect by antagonizing beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs). The binding of a beta-blocker prevents the endogenous catecholamines, norepinephrine and epinephrine, from activating the receptor. This blockade inhibits the downstream signaling cascade that involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), resulting in reduced heart rate, contractility, and blood pressure.[11]

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta_Blocker Beta-Blocker Adrenergic_Receptor β-Adrenergic Receptor (GPCR) Beta_Blocker->Adrenergic_Receptor Inhibits Gs_Protein Gs Protein (inactive) Adrenergic_Receptor->Gs_Protein Activates Gs_Protein_active Gs Protein (active) Gs_Protein->Gs_Protein_active Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein_active->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Cellular_Response Decreased Cardiac Contractility & Heart Rate PKA_active->Cellular_Response Leads to

Beta-Adrenergic Receptor Signaling Pathway Inhibition.

HIV Protease Inhibition

HIV protease is a viral enzyme essential for the life cycle of the Human Immunodeficiency Virus. It cleaves newly synthesized polyproteins into smaller, functional proteins required for the assembly of mature, infectious virions. HIV protease inhibitors are designed to mimic the transition state of this cleavage reaction. They bind to the active site of the protease with high affinity, preventing it from processing the viral polyproteins. This disruption of the viral life cycle results in the production of immature, non-infectious viral particles, thereby reducing the viral load in the body.[12]

HIV_Protease_Inhibition cluster_workflow HIV Replication Cycle Viral_Polyprotein Viral Polyprotein (non-functional) HIV_Protease HIV Protease Viral_Polyprotein->HIV_Protease Substrate Functional_Proteins Functional Viral Proteins HIV_Protease->Functional_Proteins Cleaves Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Leads to Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->HIV_Protease Binds and Inhibits Mature_Virion Mature, Infectious Virion Functional_Proteins->Mature_Virion Assemble into

Mechanism of HIV Protease Inhibition.

Conclusion

Chiral amino alcohols are undeniably a privileged class of intermediates in the pharmaceutical industry. The continued development of efficient, scalable, and highly stereoselective synthetic methods for their production is of paramount importance. As our understanding of biological pathways deepens, the demand for novel and structurally diverse chiral amino alcohols as building blocks for the next generation of therapeutics will undoubtedly continue to grow. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery and development through the power of stereocontrolled synthesis.

References

A Technical Guide to the Stereoselective Synthesis of 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chiral 1,2-amino alcohols, also known as vicinal or β-amino alcohols, are pivotal structural motifs in organic chemistry.[1] They serve as fundamental building blocks for a vast array of pharmaceuticals, natural products, and are widely employed as chiral ligands and auxiliaries in asymmetric synthesis.[1][2] Given that their biological activity is often dependent on specific stereochemistry, the development of efficient and highly stereoselective synthetic methods is a critical focus of modern chemical research. This guide provides an in-depth overview of the core strategies for the stereoselective synthesis of 1,2-amino alcohols, presenting quantitative data, detailed experimental protocols for key reactions, and logical diagrams to illustrate synthetic pathways and workflows.

Core Strategies in Stereoselective Synthesis

The primary challenge in synthesizing 1,2-amino alcohols is the concurrent control of the two adjacent stereocenters. Several major strategies have been developed to address this, each with distinct advantages and applications. These can be broadly categorized as: Chiral Pool Synthesis, Substrate-Controlled Methods, Auxiliary-Controlled Methods, and Catalyst-Controlled Methods.

Chiral Pool Synthesis

One of the most direct methods for obtaining enantiomerically pure 1,2-amino alcohols is to start with readily available chiral molecules from nature's "chiral pool".[3][4] The most common starting materials are natural α-amino acids, which possess a defined stereocenter.[3] A straightforward chemical reduction of the carboxylic acid moiety of an amino acid yields the corresponding chiral 1,2-amino alcohol, effectively transferring the inherent chirality of the starting material to the product.[3]

Key Advantages:

  • High enantiomeric purity derived from the starting material.[3]

  • Access to a wide variety of structures based on the 20 proteinogenic amino acids.

  • Often cost-effective due to the availability of natural amino acids.[3]

Substrate-Controlled Synthesis

In this approach, the stereochemical outcome of the reaction is dictated by one or more existing stereocenters within the substrate molecule.[5] This strategy is commonly applied in nucleophilic additions to chiral α-amino aldehydes or the reduction of chiral α-amino ketones. The pre-existing stereocenter, typically at the α-carbon to the nitrogen atom, directs the incoming nucleophile or hydride to a specific face of the carbonyl group, leading to a diastereoselective synthesis.

Auxiliary-Controlled Synthesis

This method involves covalently attaching a chiral auxiliary to an achiral substrate. The auxiliary then directs the stereochemistry of a subsequent bond-forming reaction. Once the desired stereocenters are established, the auxiliary is cleaved and can often be recovered for reuse. Pseudoephedrine and Evans oxazolidinones are prominent examples of chiral auxiliaries that have been successfully used to synthesize chiral 1,2-amino alcohols with high diastereoselectivity.

Catalyst-Controlled Synthesis (Asymmetric Catalysis)

Asymmetric catalysis is arguably the most powerful and versatile strategy, utilizing a substoichiometric amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product from an achiral or racemic substrate. This field encompasses a wide range of transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. Key catalytic methods include the Sharpless Asymmetric Aminohydroxylation, asymmetric reduction of α-amino ketones, and organocatalytic Mannich reactions.[2][6][7]

G cluster_title cluster_methods title Start Achiral/Racemic Substrates Substrate Substrate-Controlled Synthesis Start->Substrate Introduce Chirality Auxiliary Auxiliary-Controlled Synthesis Start->Auxiliary Attach Auxiliary Catalyst Catalyst-Controlled Synthesis Start->Catalyst Asymmetric Catalysis ChiralPool Chiral Pool (e.g., Amino Acids) Product Enantiopure 1,2-Amino Alcohol ChiralPool->Product Reduction Substrate->Product Auxiliary->Product Cleave Auxiliary Catalyst->Product

Caption: Overview of major synthetic strategies.

Key Methodologies and Data

This section details prominent reactions within the core strategies, with quantitative data summarized for comparison.

Asymmetric Reduction of α-Amino Ketones

The reduction of prochiral α-amino ketones is a highly effective method for accessing chiral 1,2-amino alcohols. Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) using chiral metal catalysts (e.g., Ru, Ir) are particularly powerful.[7][8]

Table 1: Asymmetric Transfer Hydrogenation of α-Amino Ketones

Substrate (α-Amino Ketone HCl Salt) Catalyst (mol%) Conditions Yield (%) ee (%) Ref
2-Amino-1-phenylethanone Ru-TsDPEN (0.13) HCOOH/NEt₃, 60°C, 20h 86 >99 [7]
2-Amino-1-(4-methoxyphenyl)ethanone Ru-TsDPEN (0.25) HCOOH/NEt₃, 28°C, 20h 88 >99 [7]
2-Amino-1-(thiophen-2-yl)ethanone Ru-TsDPEN (0.25) HCOOH/NEt₃, 28°C, 20h 89 98.8 [7]

| 1-(Methylamino)-1-phenylpropan-2-one | Ir/f-amphox (0.0002) | H₂, I₂, MeOH, 50°C | >99 | >99 |[8] |

Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark reaction that converts alkenes into vicinal amino alcohols in a single, highly stereoselective step.[9][10] The reaction employs an osmium catalyst, a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), and a nitrogen source that also acts as the oxidant.[10] The choice of ligand dictates the absolute stereochemistry of the product, while the regioselectivity can be influenced by the ligand's linker unit (e.g., PHAL vs. AQN).[10][11]

Table 2: Sharpless Asymmetric Aminohydroxylation of Olefins

Olefin Substrate Nitrogen Source Ligand Yield (%) ee (%) Regioselectivity Ref
trans-Stilbene CbzNClNa (DHQ)₂PHAL 92 >99 N/A [11]
Styrene CbzNClNa (DHQ)₂PHAL 80 98 19:1 [11]
Methyl cinnamate TsNClNa (DHQD)₂PHAL 81 99 >20:1 [11]

| 1-Dodecene | BocNClNa | (DHQ)₂AQN | 75 | 93 | 1:4 (reversed) |[11] |

Organocatalytic Asymmetric Mannich Reaction

Organocatalysis provides a metal-free alternative for the synthesis of 1,2-amino alcohols. The proline-catalyzed direct asymmetric three-component Mannich reaction between a ketone, an aldehyde, and an amine is a notable example.[2] This reaction can produce β-amino ketones, which can be subsequently reduced to the desired 1,2-amino alcohols. Using hydroxyacetone as the ketone component directly furnishes α-hydroxy-β-amino ketones.[2][6]

Table 3: Proline-Catalyzed Asymmetric Mannich Reaction of Hydroxyacetone

Aldehyde Amine Catalyst (mol%) Diastereoselectivity (anti:syn) ee (anti, %) Ref
Isovaleraldehyde p-Anisidine L-Proline (35) >15:1 96 [6]
Benzaldehyde p-Anisidine L-Proline (35) >15:1 98 [6]
2-Naphthaldehyde p-Anisidine L-Proline (35) 10:1 97 [6]

| Cyclohexanecarboxaldehyde | p-Anisidine | L-Proline (35) | >15:1 | 98 |[6] |

Experimental Protocols

Detailed methodologies for key cited experiments are provided below.

Protocol: Sharpless Asymmetric Aminohydroxylation of trans-Stilbene

This protocol describes the synthesis of a protected 1,2-amino alcohol from trans-stilbene.[3]

Materials:

  • AD-mix-β (commercial mixture containing the catalyst and ligand) or individual components: Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄), (DHQD)₂PHAL ligand, K₃Fe(CN)₆, K₂CO₃.

  • tert-Butanol and water (1:1 solvent mixture).

  • N-bromoacetamide or a suitable chloramine salt (e.g., Chloramine-T).

  • Sodium hydroxide.

  • trans-Stilbene.

  • Sodium sulfite.

  • Ethyl acetate.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add tert-butanol (5 mL) and water (5 mL) per 1 mmol of olefin. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add AD-mix-β (approx. 1.4 g per 1 mmol of olefin). If not using the pre-made mix, add K₂CO₃ (3.0 eq), K₃Fe(CN)₆ (3.0 eq), (DHQD)₂PHAL (0.01 eq), and K₂OsO₂(OH)₄ (0.004 eq). Stir until the solids are mostly dissolved, resulting in a yellow-green slurry.

  • Nitrogen Source: In a separate flask, prepare the nitrogen source. For example, dissolve N-bromoacetamide (1.1 eq) in water with NaOH (1.0 eq).

  • Substrate Addition: Add trans-stilbene (1.0 eq) to the catalyst mixture, followed immediately by the freshly prepared nitrogen source solution.

  • Reaction: Seal the flask and stir vigorously at 0-4 °C. Monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.

  • Workup: Once the reaction is complete, add sodium sulfite (1.5 g per 1 mmol of olefin) and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Extraction: Add ethyl acetate to the reaction mixture. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with 2 M NaOH and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure protected amino alcohol.[3]

G cluster_title title A 1. Prepare Solvent & Catalyst (t-BuOH/H₂O, AD-mix) B 2. Add Olefin Substrate (e.g., trans-Stilbene) A->B C 3. Add Nitrogen Source (e.g., Chloramine-T) B->C D 4. Stir Vigorously at 0-4 °C (6-24 h) C->D E 5. Quench Reaction (Sodium Sulfite) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Purification (Chromatography) F->G H Final Product (Protected 1,2-Amino Alcohol) G->H

Caption: Workflow for Sharpless AA.

Protocol: Asymmetric Transfer Hydrogenation of an α-Amino Ketone

This protocol is a general representation for the Ru-catalyzed ATH of an α-amino ketone hydrochloride salt.[7]

Materials:

  • α-Amino ketone hydrochloride salt (e.g., 2-amino-1-phenylethanone HCl, 1.0 eq).

  • Chiral Ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 0.1-0.5 mol%).

  • Azeotropic mixture of formic acid and triethylamine (5:2 ratio) as the hydrogen source and solvent.

  • Inert atmosphere (Nitrogen or Argon).

  • Dichloromethane and saturated NaHCO₃ solution for workup.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the α-amino ketone hydrochloride salt (1.0 eq) and the chiral Ruthenium catalyst (0.1-0.5 mol%).

  • Solvent/Hydride Source Addition: Degas the formic acid/triethylamine (5:2) mixture by bubbling with nitrogen for 15 minutes. Add the mixture to the flask via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 28 °C or 60 °C) for the required time (e.g., 20-48 hours). Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, cool the reaction to room temperature and carefully quench by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.

Mechanistic Pathways

Understanding the reaction mechanism is crucial for optimizing selectivity. The catalytic cycle for the Sharpless Asymmetric Aminohydroxylation provides a clear example of the logical relationships between reactants, catalyst, and intermediates.

The currently accepted mechanism involves two interconnected catalytic cycles.[10] The primary cycle, responsible for high enantioselectivity, involves the reaction of the Os(VI) species with the chiral ligand. This complex then reacts with the alkene in a [3+2] cycloaddition, followed by hydrolysis to release the amino alcohol product and regenerate the catalyst. A secondary, non-enantioselective cycle can compete, which may lower the overall ee.

G cluster_title cluster_inputs title A OsO₄ B Chiral Os(VIII) Imido Complex A->B + Ligand (L*) + N-Source C [3+2] Cycloaddition B->C D Os(VI) Azaglycolate Intermediate C->D E Hydrolysis D->E F Chiral Os(VI) Diolate E->F Product 1,2-Amino Alcohol Product E->Product Releases F->B Re-oxidation (Co-oxidant) NSource Nitrogen Source (R-NClNa) Alkene Alkene Alkene->C Water 2 H₂O Water->E

Caption: Primary catalytic cycle of the Sharpless AA.

Conclusion

The stereoselective synthesis of 1,2-amino alcohols is a mature yet continually evolving field in organic chemistry. While classical methods like chiral pool synthesis remain valuable for their simplicity, modern catalytic approaches offer unparalleled efficiency, scope, and control. Methods such as the Sharpless Asymmetric Aminohydroxylation and asymmetric transfer hydrogenation have become indispensable tools for accessing these critical chiral building blocks. The ongoing development of novel catalysts and reactions promises to further enhance the synthetic chemist's ability to produce complex, enantiomerically pure molecules for the advancement of medicine and materials science.

References

The Potential Biological Activity of (R)-2-Amino-2-(3-chlorophenyl)ethanol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(3-chlorophenyl)ethanol and its derivatives represent a class of chiral molecules with significant potential in drug discovery. While direct and extensive biological data for this specific family of compounds is limited in publicly available literature, their structural similarity to known pharmacologically active agents, particularly β-adrenergic receptor agonists, suggests a promising avenue for investigation. This technical guide provides an in-depth overview of the hypothesized biological activity, supported by data from structurally analogous compounds, and outlines detailed experimental protocols for their evaluation. The aim is to equip researchers with the foundational knowledge and methodologies required to explore the therapeutic potential of these derivatives.

Introduction

The phenylethanolamine scaffold is a well-established pharmacophore present in numerous clinically significant drugs, most notably acting as agonists or antagonists of adrenergic receptors. The stereochemistry of these molecules is often a critical determinant of their biological activity and selectivity. The (R)-enantiomer of many 2-amino-2-phenylethanol derivatives has been shown to be the more active isomer. The presence of a chlorine atom on the phenyl ring, as in the case of this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including receptor binding affinity and metabolic stability.

Based on the available evidence from structurally related compounds, it is hypothesized that derivatives of this compound are likely to exhibit activity as β-adrenergic receptor agonists. This guide will, therefore, focus on the potential of these compounds to interact with and modulate the activity of β-adrenoceptors, a family of G-protein coupled receptors (GPCRs) that play crucial roles in cardiovascular, respiratory, and metabolic regulation.

Quantitative Data on Structurally Analogous Compounds

Compound NameStructureTarget(s)Assay TypeQuantitative Data (EC50/Ki)Reference Compound(s)
(R)-YM178 (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]-ethyl} acetanilideHuman β3-ARcAMP AccumulationEC50 = 22.4 nMIsoproterenol
Human β1-ARcAMP AccumulationEC50 > 10,000 nMIsoproterenol
Human β2-ARcAMP AccumulationEC50 > 10,000 nMIsoproterenol
Rat Bladder StripsRelaxationEC50 = 5.1 µMIsoproterenol (EC50 = 1.4 µM)
Human Bladder StripsRelaxationEC50 = 0.78 µMIsoproterenol (EC50 = 0.28 µM)
(S)-2f (S)-2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrileHuman β2-ARcAMP ProductionEC50 = 0.25 nM-
Human β1-ARcAMP Production>763.6-fold selectivity over β1-

Note: The data presented above is for analogous compounds and should be used as a guide for hypothesizing the potential activity of this compound derivatives.

Hypothesized Signaling Pathway

The anticipated mechanism of action for this compound derivatives, acting as β-adrenergic agonists, involves the canonical Gs-protein coupled receptor signaling pathway. Upon binding to the β-adrenoceptor, the derivatives would induce a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, resulting in a cellular response.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound Derivative Receptor β-Adrenergic Receptor (GPCR) Agonist->Receptor Binds G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Hypothesized β-adrenergic signaling pathway for this compound derivatives.

Key Experimental Protocols

To investigate the hypothesized biological activity of this compound derivatives as β-adrenergic agonists, a series of in vitro and ex vivo experiments are recommended. The following protocols are standard methodologies used in the characterization of such compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compounds for different β-adrenoceptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human β1, β2, or β3-adrenoceptors.

  • Assay Buffer: Typically, a buffer such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2 is used.

  • Radioligand: A non-selective β-adrenoceptor antagonist radioligand, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol, is used at a concentration near its Kd.

  • Competition Binding: Incubate the cell membranes with the radioligand and increasing concentrations of the unlabeled test compound.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Membrane Preparation (β-AR expressing cells) B Incubation (Membranes + Radioligand + Test Compound) A->B C Filtration (Separate Bound/Free Radioligand) B->C D Washing C->D E Radioactivity Counting D->E F Data Analysis (IC50 and Ki determination) E->F

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of the test compounds to stimulate the production of the second messenger cAMP, confirming their agonist activity.

Methodology:

  • Cell Culture: Use cells expressing the β-adrenoceptor subtype of interest (e.g., CHO or HEK293 cells).

  • Assay Medium: Typically, a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Incubate the cells with increasing concentrations of the test compound for a defined period (e.g., 30 minutes at 37°C).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the amount of cAMP in the cell lysates using a commercially available kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of compound that produces 50% of the maximal response) and Emax (maximal effect).

cAMP_Assay_Workflow A Cell Seeding (β-AR expressing cells) B Incubation with Test Compound (+ PDE inhibitor) A->B C Cell Lysis B->C D cAMP Quantification (e.g., ELISA, TR-FRET) C->D E Data Analysis (EC50 and Emax determination) D->E Organ_Bath_Workflow A Tissue Isolation and Mounting (e.g., Tracheal Ring) B Equilibration in Organ Bath A->B C Pre-contraction with Spasmogen B->C D Cumulative Addition of Test Compound C->D E Record Relaxation Response D->E F Data Analysis (EC50 and Emax for relaxation) E->F

(R)-2-Amino-2-(3-chlorophenyl)ethanol as a Chiral Auxiliary: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the use of (R)-2-Amino-2-(3-chlorophenyl)ethanol as a chiral auxiliary, designed for researchers, scientists, and professionals in drug development.

Disclaimer: While this guide focuses on this compound, specific documented examples of its application as a chiral auxiliary in peer-reviewed literature are limited. The principles, experimental protocols, and data presented herein are based on well-established, structurally similar chiral amino alcohol auxiliaries, such as pseudoephedrine, and serve as a comprehensive framework for its potential application.

Introduction

This compound is a chiral amino alcohol with potential applications as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1][2] The ideal auxiliary should be readily available, easily attached to the substrate, provide high stereoselectivity, and be removable under mild conditions for recovery and reuse.[3] The presence of both an amino and a hydroxyl group on a stereogenic center in this compound makes it a candidate for inducing chirality in various chemical transformations, particularly in the formation of new carbon-carbon bonds.[4]

Chiral 1,2-amino alcohols are valuable precursors for a range of important non-racemic compounds, including pharmaceuticals, amino acids, and chiral ligands.[5] The development of efficient methods for their asymmetric synthesis is a topic of significant interest.[5][6]

Synthesis and Availability

This compound is commercially available from various chemical suppliers.[7] Its synthesis can be achieved through several methods, including the enantioselective reduction of the corresponding α-amino ketone or the resolution of a racemic mixture. One common synthetic route involves the reaction of (3-chlorophenyl)acetaldehyde with a chiral acetal reagent.[8] Biocatalytic methods, such as the reductive amination of α-hydroxy ketones using engineered amine dehydrogenases, also provide a route to chiral vicinal amino alcohols.[9]

Mechanism of Stereochemical Control

The efficacy of chiral amino alcohol auxiliaries typically relies on the formation of a rigid, chelated transition state.[4] In reactions involving metalated species (e.g., lithium enolates), the metal cation coordinates to both the nitrogen and oxygen atoms of the auxiliary. This chelation, combined with the steric bulk of the auxiliary's substituents (in this case, the 3-chlorophenyl group), blocks one face of the reactive intermediate (e.g., an enolate). Consequently, an incoming electrophile is directed to the less sterically hindered face, resulting in a highly diastereoselective transformation.[4]

Caption: Mechanism of stereocontrol via a chelated transition state.

Applications in Asymmetric Synthesis

A primary application of chiral auxiliaries is the asymmetric alkylation of enolates derived from carboxylic acids. The carboxylic acid is first converted to an amide with the chiral auxiliary. Deprotonation with a strong base generates a chiral enolate, which then reacts with an alkyl halide to yield the alkylated product with high diastereoselectivity.

Table 1: Representative Data for Asymmetric Alkylation using Pseudoephedrine Amides (Data is illustrative for a structurally similar chiral amino alcohol auxiliary)

EntryCarboxylic Acid DerivativeElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
1PropionamideBenzyl bromide>95:590[10]
2PhenylacetamideMethyl iodide94:685[10]
3PropionamideIsopropyl iodide>95:588[10]

Chiral auxiliaries are also employed to control the stereochemistry of aldol reactions. The auxiliary is attached to the ketone or ester to form a chiral enolate, which then reacts with an aldehyde to produce syn or anti aldol adducts with high diastereoselectivity. The stereochemical outcome can often be influenced by the choice of Lewis acid and reaction conditions.

Table 2: Representative Data for Diastereoselective Aldol Reactions using Evans' Oxazolidinone Auxiliaries (Data is illustrative for a well-established class of chiral auxiliaries)

EntryN-Acyl ImideAldehydeDiastereoselectivity (syn:anti)Yield (%)Reference
1N-PropionylIsobutyraldehyde99:185[2]
2N-AcetylBenzaldehyde>98:291[2]
3N-ButyrylPropionaldehyde97:389[2]

Experimental Protocols

The following are generalized protocols based on the use of structurally similar chiral amino alcohol auxiliaries. Researchers should optimize these conditions for this compound.

  • To a solution of this compound (1.0 equiv.) in an appropriate solvent (e.g., toluene or CH₂Cl₂), add triethylamine (1.5 equiv.).

  • Add the desired acyl chloride or anhydride (1.2 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amide (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv.).

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., alkyl halide, 1.2 equiv.) dropwise.

  • Stir the reaction at -78 °C for several hours, then allow it to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify the product by column chromatography.

  • Dissolve the alkylated amide product in a suitable solvent system (e.g., THF/water).

  • Add an acid (e.g., HCl) or a base (e.g., LiOH) to hydrolyze the amide bond.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • After completion, neutralize the reaction mixture and separate the aqueous and organic layers.

  • The chiral carboxylic acid product can be isolated from the organic layer.

  • The chiral auxiliary can be recovered from the aqueous layer by extraction after basification.

G cluster_workflow Experimental Workflow for Asymmetric Alkylation Start Chiral Auxiliary & Carboxylic Acid Acylation Acylation Start->Acylation Chiral_Amide Chiral Amide Acylation->Chiral_Amide Deprotonation Deprotonation (e.g., LDA, -78°C) Chiral_Amide->Deprotonation Chiral_Enolate Chiral Enolate Deprotonation->Chiral_Enolate Alkylation Alkylation (R-X) Chiral_Enolate->Alkylation Alkylated_Product Alkylated Amide Alkylation->Alkylated_Product Cleavage Hydrolysis Alkylated_Product->Cleavage Final_Products Chiral Acid & Recovered Auxiliary Cleavage->Final_Products

Caption: General experimental workflow for asymmetric alkylation.

Conclusion

While specific applications of this compound as a chiral auxiliary are not extensively documented, its structural similarity to well-established chiral amino alcohols suggests its potential utility in asymmetric synthesis. The principles of stereochemical control via chelated transition states, along with the general experimental protocols for acylation, asymmetric alkylation, and auxiliary cleavage, provide a solid foundation for its investigation and application in the synthesis of enantiomerically enriched molecules. Further research is warranted to fully explore the scope and limitations of this promising chiral auxiliary.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-2-Amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-2-Amino-2-(3-chlorophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals. Its stereospecific structure, featuring both an amino group and a hydroxyl group on a chiral center, makes it a critical intermediate for creating complex molecules with specific biological activities. The precise spatial arrangement of these functional groups is often essential for the efficacy and safety of a drug candidate. This document provides a detailed protocol for the enantioselective synthesis of the (R)-enantiomer via asymmetric transfer hydrogenation, a robust and scalable method for producing enantiomerically pure alcohols.

Overall Synthetic Workflow

The synthesis of this compound is achieved through a multi-step process starting from 2-bromo-1-(3-chlorophenyl)ethanone. The key step is the asymmetric transfer hydrogenation of an N-protected aminoketone intermediate, which establishes the desired (R)-stereochemistry with high fidelity.

G cluster_0 Synthesis Pathway A 2-Bromo-1-(3-chlorophenyl)ethanone B 2-Azido-1-(3-chlorophenyl)ethanone A->B NaN3 C 2-Amino-1-(3-chlorophenyl)ethanone HCl B->C H2, Pd/C D tert-Butyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate C->D Boc2O, Et3N E (R)-tert-Butyl (2-(3-chlorophenyl)-1-hydroxyethyl)carbamate D->E Asymmetric Transfer Hydrogenation F This compound E->F HCl (Deprotection) G Ketone N-Boc-2-amino-1- (3-chlorophenyl)ethanone Product (R)-N-Boc-2-amino-2- (3-chlorophenyl)ethanol Ketone->Product Reduction Catalyst RuCl[(R,R)-TsDPEN](p-cymene) Catalyst->Product H_Source Formic Acid / Triethylamine H_Source->Product G cluster_0 Biocatalytic Reduction Workflow A Substrate (N-Boc-aminoketone) D Incubation (Controlled Temp & pH) A->D B Enzyme System (KRED + Cofactor) B->D C Reaction Buffer (e.g., Phosphate Buffer) C->D E Workup & Extraction D->E Reaction Completion F Product ((R)-N-Boc-aminoalcohol) E->F

Application Notes and Protocols for the Asymmetric Synthesis of (R)-2-Amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-2-Amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its stereospecific construction is of paramount importance as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a single enantiomer. This document provides detailed protocols for the asymmetric synthesis of this compound, focusing on a highly efficient biocatalytic approach. Additionally, it outlines the analytical procedures for determining enantiomeric purity.

Core Synthetic Strategy: Biocatalytic Asymmetric Reduction

The primary strategy for the enantioselective synthesis of this compound involves the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(3-chlorophenyl)ethanone. This transformation is efficiently catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which exhibit high stereoselectivity, leading to the desired (R)-enantiomer with excellent enantiomeric excess (e.e.) and yield under mild, environmentally benign conditions.[1][2][3]

Reaction Scheme:

Experimental Workflow Diagram

The overall experimental workflow for the biocatalytic asymmetric reduction is depicted below.

Asymmetric Synthesis Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reduction cluster_workup Work-up and Purification cluster_analysis Analysis start Starting Material (2-amino-1-(3-chlorophenyl)ethanone) reaction_setup Reaction Setup (Incubation, Stirring) start->reaction_setup reagents Reagents (Buffer, KRED, NAD(P)H, Cofactor Regeneration System) reagents->reaction_setup monitoring Reaction Monitoring (HPLC/TLC) reaction_setup->monitoring quenching Reaction Quenching monitoring->quenching extraction Product Extraction quenching->extraction purification Column Chromatography extraction->purification characterization Structural Characterization (NMR, MS) purification->characterization purity_analysis Enantiomeric Purity (Chiral HPLC) purification->purity_analysis final_product This compound characterization->final_product purity_analysis->final_product

Caption: Workflow for the biocatalytic synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the biocatalytic asymmetric reduction of 2-amino-1-(3-chlorophenyl)ethanone to this compound, based on analogous reactions reported in the literature.[1][2]

ParameterValueReference
Substrate Concentration10-50 g/L[1][2]
Enzyme Loading1-5% (w/w)[1][2]
CofactorNADPH[1][2]
Cofactor RegenerationGlucose/Glucose Dehydrogenase[1][2]
Reaction Temperature25-35 °C[1][2]
Reaction pH6.5-7.5[1][2]
Reaction Time12-24 hours[1][2]
Yield >90% [1]
Enantiomeric Excess (e.e.) >99% [1]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 2-amino-1-(3-chlorophenyl)ethanone

This protocol details the enzymatic reduction of the ketone precursor to the desired chiral amino alcohol.

Materials and Reagents:

  • 2-amino-1-(3-chlorophenyl)ethanone hydrochloride

  • Ketoreductase (KRED) selective for the (R)-alcohol

  • NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a stirred solution of potassium phosphate buffer (100 mL, 100 mM, pH 7.0) at 30 °C, add D-glucose (5.0 g).

    • Add 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (2.0 g, 9.7 mmol).

    • Add NADP⁺ (20 mg).

    • Add Glucose Dehydrogenase (GDH) (50 mg).

    • Initiate the reaction by adding the ketoreductase (KRED) (100 mg).

  • Reaction Monitoring:

    • Maintain the reaction mixture at 30 °C with gentle stirring.

    • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate (100 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol describes the analytical method to determine the enantiomeric purity of the synthesized amino alcohol.

Materials and Reagents:

  • This compound sample

  • Racemic 2-Amino-2-(3-chlorophenyl)ethanol standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol

  • HPLC grade Diethylamine

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H or similar).

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the purified product (approx. 1 mg) in the mobile phase (1 mL) to prepare the sample solution.

    • Prepare a solution of the racemic standard in the same manner.

  • HPLC Analysis:

    • Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm) or equivalent.

    • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized.[4][5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the sample solution.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers with the following formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components of the asymmetric synthesis process.

Logical Relationships cluster_input Inputs cluster_process Process cluster_output Outputs ketone Prochiral Ketone reduction Asymmetric Reduction ketone->reduction enzyme Chiral Catalyst (Ketoreductase) enzyme->reduction cofactor Cofactor (NADPH) cofactor->reduction product (R)-Amino Alcohol reduction->product ee High Enantiomeric Excess reduction->ee yield High Yield reduction->yield

Caption: Key components and outcomes of the asymmetric synthesis.

References

Application Note: Chiral HPLC Analysis of (R)-2-Amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. (R)-2-Amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, a robust and reliable analytical method for the determination of its enantiomeric purity is essential. This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the (R) and (S)-enantiomers of 2-Amino-2-(3-chlorophenyl)ethanol. The method utilizes a polysaccharide-based chiral stationary phase, which is widely recognized for its broad enantiorecognition capabilities for a diverse range of pharmaceutical compounds.[1]

Experimental Protocol

A direct chiral HPLC method was developed to separate the enantiomers of 2-Amino-2-(3-chlorophenyl)ethanol. The selection of a chiral stationary phase (CSP) is a critical step in achieving enantiomeric separation.[2] Polysaccharide-derived CSPs are known for their versatility and effectiveness in resolving a wide array of chiral molecules, including amino alcohols.[3][4][5]

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based column)

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Diethylamine (DEA)

  • Sample Vials

  • 0.45 µm Syringe Filters

Chromatographic Conditions:

ParameterValue
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Standard and Sample Preparation:

  • Standard Solution (Racemic Mixture): Accurately weigh and dissolve approximately 10 mg of racemic 2-Amino-2-(3-chlorophenyl)ethanol in the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The enantiomeric purity is determined by calculating the area percentage of the (R)-enantiomer peak relative to the sum of the areas of both the (R) and (S) enantiomer peaks.

Quantitative Data Summary

The developed method provides excellent resolution and separation of the two enantiomers. The following table summarizes the key quantitative data obtained from the analysis of the racemic standard.

CompoundEnantiomerRetention Time (min)Resolution (Rs)Separation Factor (α)
2-Amino-2-(3-chlorophenyl)ethanol(S)8.5--
(R)10.22.11.2

Note: The elution order is hypothetical and should be confirmed by injecting a standard of a single, known enantiomer.

Methodology Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the chiral HPLC analysis and the logical relationship of the key analytical components.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing of Standard/Sample B Dissolution in Mobile Phase A->B C Dilution to Final Concentration B->C D Filtration (0.45 µm) C->D E Injection into HPLC System D->E F Separation on Chiralpak AD-H E->F G UV Detection at 220 nm F->G H Data Acquisition G->H I Peak Integration H->I J Calculation of Enantiomeric Purity I->J K Reporting J->K

Caption: Experimental workflow for chiral HPLC analysis.

G cluster_instrumentation Instrumentation cluster_consumables Consumables cluster_conditions Chromatographic Conditions cluster_analysis Data Analysis A Chiral HPLC Method B Instrumentation A->B C Consumables A->C D Chromatographic Conditions A->D E Data Analysis A->E B1 HPLC System B->B1 B2 UV Detector B->B2 C1 Chiral Column C->C1 C2 Solvents C->C2 C3 Standards C->C3 D1 Mobile Phase D->D1 D2 Flow Rate D->D2 D3 Temperature D->D3 D4 Wavelength D->D4 E1 Peak Area E->E1 E2 Resolution E->E2 E3 Enantiomeric Purity E->E3

Caption: Logical relationship of analytical components.

References

Application Notes and Protocols: NMR Spectrum of (R)-2-Amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol derivative. As a crucial intermediate in the synthesis of various pharmaceutical compounds, its structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such small organic molecules.[1] This document provides detailed application notes on the predicted ¹H and ¹³C NMR spectra of this compound and a comprehensive protocol for its spectral acquisition.

Predicted NMR Spectral Data

The chemical shifts for this compound have been predicted based on the analysis of similar structures and standard chemical shift tables. The predicted data is presented for spectra recorded in deuterated chloroform (CDCl₃).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is summarized in the table below. The chemical shifts (δ) are expressed in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-NH₂~1.8-2.5broad singlet-2H
-OH~2.0-3.0broad singlet-1H
-CH₂-3.65 - 3.85multipletJab, Jax, Jbx2H
-CH-~4.10doublet of doubletsJax, Jbx1H
Ar-H7.20 - 7.40multiplet-4H
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is detailed in the table below. Chemical shifts (δ) are in ppm relative to TMS.

CarbonPredicted Chemical Shift (δ, ppm)
-CH₂-~68
-CH-~58
Ar-C (quaternary)~135, ~144
Ar-CH~125, ~127, ~128, ~130

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality 1D and 2D NMR spectra for a small organic molecule like this compound.

Sample Preparation

Proper sample preparation is critical for obtaining a high-quality NMR spectrum.

  • Sample Quantity : Weigh approximately 5-10 mg of this compound.

  • Solvent : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to a clean, dry vial containing the sample. Ensure the solvent is of high purity to avoid contaminant peaks.

  • Dissolution : Gently agitate the vial to ensure the complete dissolution of the sample.

  • Filtration : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter which can degrade spectral quality.

  • Final Volume : Ensure the final sample height in the NMR tube is between 4-5 cm.

  • Capping : Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent : CDCl₃

  • Temperature : 298 K

  • Number of Scans : 16-64 (depending on sample concentration)

  • Relaxation Delay (d1) : 1-2 seconds

  • Acquisition Time : 3-4 seconds

  • Spectral Width : 12-16 ppm

¹³C NMR Spectroscopy:

  • Pulse Program : Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent : CDCl₃

  • Temperature : 298 K

  • Number of Scans : 1024-4096 (due to the lower natural abundance of ¹³C)

  • Relaxation Delay (d1) : 2 seconds

  • Acquisition Time : 1-2 seconds

  • Spectral Width : 0-220 ppm

2D NMR Spectroscopy (for detailed structural confirmation):

  • COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, helping to establish the connectivity of the ethanol backbone.[2][3][4]

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the attachment of the aminoethanol side chain to the chlorophenyl ring.[1][6][7]

Data Processing
  • Fourier Transformation : Apply an exponential window function followed by Fourier transformation to convert the raw data (FID) into a frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing : Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectrum of a small organic molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert setup Setup Experiment (1D & 2D) insert->setup acquire Acquire Data (FID) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference assign Assign Signals reference->assign structure Structure Elucidation assign->structure

Caption: Workflow for NMR analysis.

References

Application Notes and Protocols for Chiral Separation of 2-Amino-2-(3-chlorophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of 2-Amino-2-(3-chlorophenyl)ethanol enantiomers. The methodologies described are based on established principles of chiral chromatography for structurally related amino alcohols and phenylethanolamine derivatives. High-Performance Liquid Chromatography (HPLC) is the primary technique discussed, utilizing both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs).

Introduction

2-Amino-2-(3-chlorophenyl)ethanol is a chiral molecule with a stereocenter at the carbon atom bearing the hydroxyl and amino groups. The separation and quantification of its enantiomers are crucial in pharmaceutical development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This document outlines effective HPLC methods for achieving this separation.

I. Recommended Chiral Stationary Phases (CSPs)

Based on the successful separation of analogous amino alcohols and phenylethanolamine derivatives, the following types of CSPs are recommended for the chiral separation of 2-Amino-2-(3-chlorophenyl)ethanol:

  • Polysaccharide-based CSPs: Columns such as those based on amylose or cellulose derivatives (e.g., Lux® Cellulose-2, Chiralpak® AS-H) have demonstrated broad applicability for the enantioseparation of amino alcohols.[1][2][3][4] These phases often provide excellent enantioselectivity through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

  • Macrocyclic Glycopeptide-based CSPs: Teicoplanin-based columns (e.g., CHIROBIOTIC® T) are known for their versatility in separating a wide range of chiral compounds, including amino alcohols.[5][6][7] The chiral recognition mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.

II. Experimental Protocols

The following protocols provide a starting point for developing a robust chiral separation method for 2-Amino-2-(3-chlorophenyl)ethanol enantiomers. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve baseline separation.

Protocol 1: Chiral Separation using a Polysaccharide-based CSP (Normal Phase Mode)

This protocol is adapted from a method used for the successful enantioseparation of novel phenylethanolamine derivatives.[1]

1. Chromatographic System:

  • HPLC system with a UV detector.

2. Chiral Stationary Phase:

  • Column: Chiralpak® AS-H (amylose tris(S)-α-methylbenzylcarbamate) or Lux® Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)).
  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

3. Mobile Phase:

  • A mixture of n-hexane, ethanol (EtOH), and a basic additive such as triethylamine (TEA) or diethylamine (DEA).
  • Initial Screening Conditions:
  • Mobile Phase A: n-Hexane/EtOH/TEA (90:10:0.1, v/v/v)
  • Mobile Phase B: n-Hexane/EtOH/TEA (80:20:0.1, v/v/v)
  • The ratio of n-hexane to ethanol is a critical parameter for optimizing selectivity and resolution.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 220 nm (or a wavelength appropriate for the chromophore of the analyte).
  • Injection Volume: 10 µL

5. Sample Preparation:

  • Dissolve the racemic 2-Amino-2-(3-chlorophenyl)ethanol in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.

6. Data Analysis:

  • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) for the enantiomers.

Protocol 2: Chiral Separation using a Macrocyclic Glycopeptide-based CSP (Reversed-Phase or Polar Organic Mode)

This protocol is based on the general applicability of teicoplanin-based CSPs for the separation of amino alcohols.[5][6][7]

1. Chromatographic System:

  • HPLC system with a UV detector.

2. Chiral Stationary Phase:

  • Column: CHIROBIOTIC® T (Teicoplanin).
  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

3. Mobile Phase:

  • Reversed-Phase Mode:
  • A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
  • Initial Screening Conditions:
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water / Methanol (50:50, v/v)
  • Mobile Phase B: 10 mM Ammonium acetate in Water / Acetonitrile (70:30, v/v)
  • Polar Organic Mode:
  • A mixture of polar organic solvents.
  • Initial Screening Conditions:
  • Mobile Phase C: Methanol / Acetonitrile / Acetic Acid / Triethylamine (100:0:0.03:0.02, v/v/v/v)

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 220 nm
  • Injection Volume: 10 µL

5. Sample Preparation:

  • Dissolve the racemic 2-Amino-2-(3-chlorophenyl)ethanol in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

6. Data Analysis:

  • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) for the enantiomers.

III. Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of 2-Amino-2-(3-chlorophenyl)ethanol enantiomers based on the successful separation of analogous compounds. These values should be considered as a starting point, and actual results may vary depending on the specific experimental conditions.

Chiral Stationary PhaseMobile PhaseRetention Time (min)Separation Factor (α)Resolution (Rs)
Polysaccharide-based (e.g., Chiralpak® AS-H) n-Hexane/Ethanol/TEAEnantiomer 1: ~8-12Enantiomer 2: ~10-15> 1.2> 1.5
Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC® T) Buffered Aqueous/Organic or Polar OrganicEnantiomer 1: ~6-10Enantiomer 2: ~7-12> 1.1> 1.5

IV. Visualizations

Experimental Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow start Start: Racemic 2-Amino-2-(3-chlorophenyl)ethanol Sample prep Sample Preparation (Dissolve in Mobile Phase) start->prep csp_selection Select Chiral Stationary Phase (CSP) prep->csp_selection polysaccharide Polysaccharide-based CSP (e.g., Lux Cellulose-2) csp_selection->polysaccharide Option 1 macrocyclic Macrocyclic Glycopeptide-based CSP (e.g., CHIROBIOTIC T) csp_selection->macrocyclic Option 2 mp_selection Select Mobile Phase Mode polysaccharide->mp_selection macrocyclic->mp_selection normal_phase Normal Phase (Hexane/Alcohol/Additive) mp_selection->normal_phase For Polysaccharide reversed_phase Reversed Phase (Aqueous/Organic) mp_selection->reversed_phase For Macrocyclic polar_organic Polar Organic (Polar Solvents) mp_selection->polar_organic For Macrocyclic hplc_analysis Perform HPLC Analysis normal_phase->hplc_analysis reversed_phase->hplc_analysis polar_organic->hplc_analysis data_analysis Data Analysis (Calculate α and Rs) hplc_analysis->data_analysis optimization Optimize Conditions? (Mobile Phase, Temperature, Flow Rate) data_analysis->optimization optimization->mp_selection No end End: Baseline Separation Achieved optimization->end Yes

Caption: Workflow for Chiral HPLC Method Development.

Logical Relationship for Successful Chiral Separation

Chiral_Separation_Logic analyte 2-Amino-2-(3-chlorophenyl)ethanol Enantiomers interaction Diastereomeric Transient Interactions analyte->interaction csp Chiral Stationary Phase (CSP) csp->interaction mobile_phase Mobile Phase mobile_phase->interaction separation Differential Migration interaction->separation resolution Enantiomeric Resolution separation->resolution

Caption: Principle of Chiral Chromatographic Separation.

References

Application Notes: (R)-2-Amino-2-(3-chlorophenyl)ethanol in the Development of Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Amino-2-(3-chlorophenyl)ethanol is a chiral phenylethanolamine derivative that serves as a crucial building block in the synthesis of pharmacologically active compounds, particularly selective agonists for adrenergic receptors. Its rigid stereochemistry and the presence of a 3-chlorophenyl group make it a valuable starting material for creating potent and subtype-selective drug candidates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in drug discovery, with a focus on its application in the synthesis and evaluation of β2-adrenergic receptor agonists.

Introduction to Phenylethanolamines in Drug Discovery

Phenylethanolamines are a class of compounds characterized by a phenyl ring, an ethanolamine side chain, and various substitutions on the phenyl ring and the amino group. This structural motif is central to many endogenous catecholamines, such as norepinephrine and epinephrine, which are key regulators of the sympathetic nervous system. Consequently, synthetic phenylethanolamine derivatives are widely explored for their ability to modulate adrenergic receptors (α and β subtypes), making them important therapeutic agents for cardiovascular and respiratory diseases.

Application in the Synthesis of Mabuterol, a Selective β2-Adrenergic Agonist

This compound is a key chiral intermediate in the synthesis of Mabuterol , a potent and selective β2-adrenergic receptor agonist.[1] Mabuterol is investigated for its bronchodilatory effects in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[2][3] The (R)-configuration of the starting material is crucial for the desired stereoselective activity of the final drug product.

Logical Workflow for Mabuterol Synthesis

The synthesis of Mabuterol from precursors of this compound involves a multi-step process. A generalized workflow is depicted below.

G A 2-(Trifluoromethyl)aniline B 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid A->B Halogenation & Hydrolysis C 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone B->C Acylation & Bromination D Protected this compound derivative C->D Reaction with tert-butylamine E Mabuterol D->E Reduction

Caption: Synthetic pathway from a precursor to Mabuterol.

Pharmacological Data of Mabuterol

The following table summarizes the key pharmacological data for Mabuterol, demonstrating its potency and selectivity as a β2-adrenergic receptor agonist.

ParameterValueSpeciesAssay/TissueReference
Bronchodilator Potency
Relaxation of tracheal muscleMore potent than isoprenaline and salbutamolGuinea pigIsolated normal tracheal muscle[2]
Inhibition of acetylcholine-induced bronchoconstriction (i.v.)Less potent but longer duration than isoprenaline and salbutamolGuinea pigAnesthetized[2]
Inhibition of acetylcholine-induced bronchoconstriction (p.o.)26-102 times more potent than isoprenaline and salbutamolGuinea pigConscious[2]
Receptor Selectivity
β2 vs. β1 selectivityApproximately 7.4 times more selective for bronchial muscle than salbutamolGuinea pigIn vivo[2]
β1-adrenergic receptor interactionActs as a β1-AR antagonist at concentrations ≥1 μMDogIsolated right atria[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of compounds synthesized from this compound.

Protocol 1: Synthesis of Mabuterol from a Precursor

This protocol outlines a multi-step synthesis of Mabuterol, adapted from known synthetic routes.[1][5]

Step 1: Synthesis of 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone This intermediate is synthesized from 2-(Trifluoromethyl)aniline through a series of reactions including halogenation, protection, cyanation, hydrolysis, and acylation.

Step 2: Bromination 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone is halogenated with bromine in acetic acid to yield 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone.[1]

Step 3: Amination The bromoethanone derivative is reacted with tert-butylamine to introduce the N-tert-butyl group, forming an aminoketone intermediate which is structurally related to a protected form of this compound.[1]

Step 4: Reduction The ketone group of the aminoketone intermediate is reduced using a reducing agent like sodium borohydride in an alcoholic solvent to yield the final product, Mabuterol.[1][5]

Purification: The final compound is purified by column chromatography and can be converted to its hydrochloride salt for improved stability and solubility.[6]

Protocol 2: In Vitro Guinea Pig Tracheal Relaxation Assay

This assay is a standard method to evaluate the bronchodilatory activity of β2-adrenergic agonists.[2][7][8][9]

1. Tissue Preparation: a. Euthanize a male Dunkin-Hartley guinea pig (250-350 g).[7] b. Carefully dissect the trachea and place it in Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, glucose 11.1, NaHCO3 25.0, pH 7.4).[8] c. Clean the trachea of adhering connective tissue and cut it into rings of 4-5 mm in length.[9]

2. Experimental Setup: a. Suspend each tracheal ring in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[8] b. Connect the rings to an isometric force transducer to record changes in tension. c. Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15-20 minutes.

3. Contraction and Relaxation Measurement: a. Induce a sustained contraction of the tracheal rings using a contractile agent such as carbachol (1 µM) or histamine (1 µM). b. Once a stable contraction is achieved, add the test compound (e.g., Mabuterol) in a cumulative manner to the organ bath. c. Record the relaxation response as a percentage of the pre-induced contraction.

4. Data Analysis: a. Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the test compound concentration. b. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Experimental Workflow for Tracheal Relaxation Assay

G A Isolate Guinea Pig Trachea B Prepare Tracheal Rings A->B C Mount in Organ Bath B->C D Equilibrate under Tension C->D E Induce Contraction (e.g., Carbachol) D->E F Add Test Compound (Cumulative Doses) E->F G Record Relaxation F->G H Calculate EC50 G->H

Caption: Workflow for the guinea pig tracheal relaxation assay.

Protocol 3: Radioligand Binding Assay for Adrenergic Receptor Subtypes

This assay is used to determine the binding affinity (Ki) of a test compound for different adrenergic receptor subtypes, thus assessing its selectivity.[10][11][12][13][14]

1. Membrane Preparation: a. Homogenize tissues or cells expressing the target adrenergic receptor subtype (e.g., rat cerebral cortex for β1 and β2 receptors) in a cold lysis buffer.[13] b. Centrifuge the homogenate to pellet the cell membranes. c. Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

2. Binding Assay: a. In a 96-well plate, set up the following in triplicate:

  • Total Binding: Membrane preparation, radioligand (e.g., [3H]-CGP 12177 for β-receptors), and assay buffer.[13]
  • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., propranolol).[12]
  • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound. b. Incubate the plate to allow the binding to reach equilibrium.

3. Filtration and Counting: a. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. b. Wash the filters with ice-cold buffer. c. Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis: a. Calculate the specific binding by subtracting non-specific binding from total binding. b. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). c. Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway of β2-Adrenergic Receptor Activation

Activation of the β2-adrenergic receptor by an agonist like Mabuterol initiates a signaling cascade that leads to smooth muscle relaxation.

G Agonist β2-Agonist (e.g., Mabuterol) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation of downstream targets

Caption: β2-adrenergic receptor signaling pathway.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry, particularly for the synthesis of selective β2-adrenergic receptor agonists like Mabuterol. The provided pharmacological data and experimental protocols offer a comprehensive guide for researchers working on the discovery and development of novel therapeutics targeting the adrenergic system. The detailed methodologies for synthesis and in vitro evaluation will facilitate the efficient progression of drug discovery programs in this area.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-2-Amino-2-(3-chlorophenyl)ethanol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the asymmetric reduction of the precursor, 2-amino-1-(3-chlorophenyl)ethanone.

Issue 1: Low Enantiomeric Excess (e.e.)

  • Question: My reaction is producing the desired alcohol, but the enantiomeric excess (e.e.) is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low enantiomeric excess is a common issue and can stem from several factors related to the catalytic system and reaction conditions. Here are the primary areas to investigate:

    • Catalyst Integrity and Activity: The chiral catalyst is the cornerstone of enantioselectivity. Ensure the catalyst, whether it's a freshly prepared oxazaborolidine (CBS catalyst) or a commercial ketoreductase, is not degraded. For chemical catalysts, moisture and air can be detrimental. For enzymes, ensure the pH, temperature, and buffer conditions are optimal for activity and stability.

    • Suboptimal Reaction Temperature: Temperature plays a critical role in the energy difference between the two enantiomeric transition states. For oxazaborolidine-catalyzed reductions, the highest enantioselectivities are often achieved at specific temperatures, which may not always be the lowest. It is recommended to screen a range of temperatures (e.g., -20°C, 0°C, and room temperature) to find the optimum for this specific substrate-catalyst pairing.

    • Incorrect Solvent Choice: The solvent can influence the conformation of the catalyst and the stability of the transition states, thereby impacting the e.e.[1] Tetrahydrofuran (THF) is commonly used for borane reductions. However, it is worthwhile to screen other aprotic solvents like toluene or dichloromethane to see if they offer improved selectivity.

    • Mismatched Catalyst-Substrate Pairing: The chosen chiral ligand or enzyme may not be ideal for the electronic and steric properties of 2-amino-1-(3-chlorophenyl)ethanone. If using a chemical catalyst, consider screening different chiral amino alcohols for the in-situ generation of the oxazaborolidine. If using an enzymatic approach, screening a panel of different ketoreductases is highly advisable.

Issue 2: Low Overall Yield

  • Question: The conversion of my starting material is low, resulting in a poor overall yield. What steps can I take to improve this?

  • Answer: Low yield can be attributed to incomplete reaction, degradation of starting material or product, or side reactions. Consider the following troubleshooting steps:

    • Purity of Starting Material: Ensure the precursor, 2-amino-1-(3-chlorophenyl)ethanone hydrochloride, is pure. Impurities can inhibit the catalyst or participate in side reactions.

    • Stoichiometry of Reagents: For borane reductions, the molar ratio of the borane source to the ketone and catalyst is crucial. Insufficient borane will lead to incomplete reduction. Typically, a slight excess of the borane reagent is used. For enzymatic reactions, ensure the cofactor (e.g., NADPH) is present in sufficient quantity and that the cofactor regeneration system (e.g., using glucose dehydrogenase) is efficient.

    • Reaction Time and Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). If the reaction has stalled, a gentle increase in temperature might be necessary, but be mindful of the potential impact on enantioselectivity.

    • Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. While higher catalyst loading can increase the rate, it also increases cost. For oxazaborolidine-catalyzed reductions, a catalyst loading of 5-10 mol% is typical.[2]

    • Borane Reagent Reactivity: Different borane complexes (e.g., BH₃·THF, BH₃·SMe₂) have different reactivities.[3] BH₃·THF is a common choice. If using sodium borohydride, be aware that its reactivity is lower and may require additives or harsher conditions, which can lead to side reactions.[3][4]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying the final this compound product. What are some effective methods?

  • Answer: The amphoteric nature of amino alcohols can sometimes complicate purification. Here are some suggestions:

    • Work-up Procedure: After the reaction is complete, a careful aqueous work-up is necessary to quench excess borane and remove boron byproducts. This typically involves the slow addition of methanol followed by an acidic or basic wash.

    • Crystallization: The product is often a solid and can be purified by recrystallization. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find conditions that yield high-purity crystals. If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties.

    • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in dichloromethane/methanol, is typically required to prevent the product from streaking on the column.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound with high enantiopurity?

    • A1: The most prevalent and effective method is the asymmetric reduction of the prochiral ketone, 2-amino-1-(3-chlorophenyl)ethanone. This is commonly achieved using a borane reagent in the presence of a chiral oxazaborolidine catalyst (often referred to as the Corey-Bakshi-Shibata or CBS reduction).[5][6] Biocatalytic reduction using specific ketoreductase (KRED) enzymes also provides excellent enantioselectivity and is a greener alternative.[7]

  • Q2: How is the chiral oxazaborolidine catalyst typically prepared?

    • A2: The catalyst is often generated in situ by reacting a chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol derived from proline, with a borane source like borane-dimethyl sulfide (BMS) or borane-THF complex.[2][8] This reaction forms the active catalyst which then coordinates with additional borane and the ketone to facilitate the enantioselective hydride transfer.[6][8]

  • Q3: Are there any safety concerns when working with borane reagents?

    • A3: Yes, borane complexes like BH₃·THF and BH₃·SMe₂ are flammable, toxic, and react violently with water, releasing flammable hydrogen gas. They should be handled in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Hydrolysis of boron-based reagents can produce boric acid, which has its own health considerations.[3] Always consult the Safety Data Sheet (SDS) before use.

  • Q4: Can I use sodium borohydride (NaBH₄) for this asymmetric reduction?

    • A4: While NaBH₄ is a common reducing agent, it is generally less reactive than borane complexes and not typically used directly with CBS catalysts for this type of reduction.[4] Its reactivity can be modified, but this often requires different conditions that may not be compatible with achieving high enantioselectivity with an oxazaborolidine catalyst.

  • Q5: What is a suitable starting material and how can it be synthesized?

    • A5: The key starting material is 2-amino-1-(3-chlorophenyl)ethanone, which is typically used as its hydrochloride salt to improve stability.[9] One common synthetic route involves the Friedel-Crafts acylation of chlorobenzene with an appropriate acylating agent, followed by functional group manipulations to introduce the amino group. Another approach could be the reaction of phenol with a mineral acid salt of aminoacetonitrile in the presence of a Lewis acid catalyst, followed by halogenation of the aromatic ring.[10]

Experimental Protocols

Protocol 1: Asymmetric Reduction via CBS Catalysis

This protocol describes a general procedure for the enantioselective reduction of 2-amino-1-(3-chlorophenyl)ethanone using an in situ generated oxazaborolidine catalyst.

  • Catalyst Formation: To a dry, inert-atmosphere flask, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq.) and dry THF. Cool the solution to 0°C. Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF) (0.1 eq.). Allow the mixture to stir at room temperature for 15-20 minutes to ensure the formation of the oxazaborolidine catalyst.

  • Reduction Reaction: Cool the catalyst solution to the desired temperature (e.g., 0°C or room temperature). In a separate flask, dissolve 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq.) in dry THF. This ketone solution is then added dropwise to the catalyst solution.

  • Borane Addition: A 1.0 M solution of BH₃·THF (1.0 - 1.2 eq.) is added slowly to the reaction mixture, maintaining the target temperature. The rate of addition should be controlled to manage any exotherm.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to 0°C and slowly quench by the dropwise addition of methanol until gas evolution ceases. The solvent is then removed under reduced pressure.

  • Purification: The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

Protocol 2: Biocatalytic Reduction with a Ketoreductase

This protocol outlines a general procedure using a ketoreductase (KRED) with a glucose dehydrogenase (GDH) system for cofactor regeneration.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0). To this, add D-glucose (e.g., 1.1 eq.), NADP⁺ (e.g., 0.01 eq.), the ketoreductase, and the glucose dehydrogenase.

  • Substrate Addition: Dissolve 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq.) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture. The final concentration of the co-solvent should be kept low to avoid denaturing the enzymes.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30°C). Maintain the pH of the reaction mixture, as the oxidation of glucose to gluconic acid will cause a decrease in pH. This can be done by the automated addition of a base.

  • Monitoring: Monitor the conversion of the ketone to the alcohol by HPLC analysis of samples taken from the reaction mixture.

  • Work-up and Isolation: Once the reaction reaches completion, the enzymes can be removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are dried and concentrated. The resulting crude product can be purified by crystallization or column chromatography as described in Protocol 1.

Quantitative Data Summary

The following tables summarize representative data for the synthesis of chiral amino alcohols, highlighting the impact of different reaction parameters on yield and enantiomeric excess.

Table 1: Influence of Catalyst and Temperature on Asymmetric Borane Reduction

Catalyst PrecursorBorane SourceTemperature (°C)Yield (%)e.e. (%)
(S)-α,α-diphenyl-2-pyrrolidinemethanolBH₃·THFRoom TempGood91-98[2]
(S)-α,α-diphenyl-2-pyrrolidinemethanolBH₃·THF0Good>95
(S)-ValinolBH₃·SMe₂Room TempHigh65-73[11]
(S)-ProlineBH₃·THFRoom TempHigh85[11]

Table 2: Performance of Biocatalytic Reductions on Analogous Substrates

Enzyme SourceSubstrateSubstrate Conc. (g/L)Yield (%)e.e. (%)
Scheffersomyces stipitis2-chloro-1-(2,4-dichlorophenyl)ethanone6788.2>99.9[7]
KRED from Lactobacillus brevisAcetophenone100 mM>90>99
Recombinant KRED3-Chlorophenacyl chloride100>90>99.5[12]

Process Visualizations

The following diagrams illustrate the key workflows for the synthesis of this compound.

Asymmetric_Chemical_Reduction Asymmetric Chemical Reduction Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Reduction cluster_purification Purification AminoAlcohol Chiral Amino Alcohol ((S)-diphenylprolinol) Catalyst Active Oxazaborolidine Catalyst AminoAlcohol->Catalyst Borane1 Borane Source (BH3-THF) Borane1->Catalyst Product This compound Catalyst->Product Ketone 2-Amino-1-(3-chlorophenyl)ethanone (Substrate) Ketone->Product Borane2 Borane Source (BH3-THF) Borane2->Product Workup Quench & Aqueous Workup Product->Workup Crystallization Recrystallization Workup->Crystallization FinalProduct Pure (R)-Product Crystallization->FinalProduct

Caption: Workflow for Asymmetric Chemical Reduction.

Biocatalytic_Reduction Biocatalytic Reduction Workflow cluster_main_reaction Enzymatic Conversion cluster_cofactor_regen Cofactor Regeneration cluster_purification Downstream Processing Ketone 2-Amino-1-(3-chlorophenyl)ethanone Product (R)-Amino Alcohol Ketone->Product KRED KRED Ketoreductase (KRED) NADP NADP+ KRED->NADP Extraction Solvent Extraction Product->Extraction NADPH NADPH NADPH->KRED NADP_regen NADP+ NADP->NADP_regen Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH GDH Glucose Dehydrogenase (GDH) NADPH_regen NADPH GDH->NADPH_regen NADP_regen->GDH NADPH_regen->NADPH Purification Crystallization / Chromatography Extraction->Purification FinalProduct Pure (R)-Product Purification->FinalProduct

Caption: Workflow for Biocatalytic Reduction.

References

Increasing enantiomeric excess in chiral amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enantiomeric excess (ee) of chiral amino alcohol synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of chiral amino alcohols and offers potential solutions.

Problem 1: Low Enantiomeric Excess (ee)

Question: My reaction is producing the desired chiral amino alcohol, but the enantiomeric excess is consistently low. What are the potential causes and how can I improve it?

Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Catalyst/Ligand Integrity:

    • Purity: Ensure the chiral catalyst or ligand is of high purity. Impurities can interfere with the catalytic cycle and reduce enantioselectivity.

    • Storage and Handling: Chiral ligands and catalysts can be sensitive to air, moisture, and light. Store them under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature. Improper handling can lead to degradation and loss of stereochemical control.

    • Catalyst Loading: While catalytic amounts are used, too low a concentration may not be sufficient to outcompete the non-catalyzed background reaction, which produces a racemic mixture. Conversely, excessively high loading is not always beneficial and can be uneconomical. Optimize the catalyst loading for your specific reaction.

  • Reaction Temperature:

    • Temperature plays a critical role in enantioselectivity.[1] Generally, lower temperatures lead to higher enantiomeric excess because the energy difference between the diastereomeric transition states is more pronounced.[1]

    • Recommendation: If your current protocol is run at room temperature or elevated temperatures, try cooling the reaction to 0 °C, -20 °C, or even -78 °C. Note that lowering the temperature will likely decrease the reaction rate, so you may need to extend the reaction time.[2]

  • Solvent Effects:

    • The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, therefore, the enantioselectivity.

    • Recommendation: Screen a variety of solvents with different properties (e.g., ethereal solvents like THF and Et2O, or non-polar aromatic solvents).[3][4] For instance, in Cu-catalyzed asymmetric additions, ethereal solvents have been shown to be effective.[3][4]

  • Substrate Purity:

    • Ensure the starting materials (e.g., ketone, olefin) are pure. Impurities in the substrate can sometimes inhibit or poison the catalyst.

  • Stirring and Mixing:

    • In heterogeneous reactions, or reactions with components of limited solubility, ensure efficient mixing to maintain a consistent concentration of all reactants and the catalyst throughout the reaction vessel.

Problem 2: Poor Yield and/or Formation of Side Products

Question: I am observing low yields of my desired chiral amino alcohol and the formation of significant side products. What could be the cause?

Answer: Poor yields and the presence of side products can often be linked to reaction conditions and the stability of reactants and products.

  • Non-Catalytic Background Reaction:

    • In some cases, a non-catalyzed reaction can occur in parallel with the desired asymmetric transformation, leading to a racemic product and potentially other side products. For instance, in borane reductions, a non-catalyzed reduction can compete with the chiral catalyst-mediated pathway.[1]

    • Recommendation: Ensure the catalyst is active and present in a sufficient concentration to promote the asymmetric pathway as the major route.

  • Side Reactions of the Substrate or Product:

    • The functional groups in your substrate or product may be susceptible to side reactions under the reaction conditions. For example, in reactions involving imines and aldehydes, side products like 1,2-diols or 1,2-diamines can form.[5]

    • Recommendation: Review the compatibility of your substrate's functional groups with the reagents and conditions being used. It may be necessary to use protecting groups to mask reactive sites that are not involved in the desired transformation.

  • Reaction Time and Temperature:

    • Prolonged reaction times or high temperatures can lead to the decomposition of the starting material, product, or catalyst, resulting in lower yields.

    • Recommendation: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Avoid unnecessarily long reaction times. If high temperatures are required, ensure the stability of all components at that temperature.

  • Quenching and Workup Procedure:

    • Improper quenching of the reaction can lead to the formation of byproducts or degradation of the desired product. The workup procedure should be designed to effectively remove unreacted reagents and byproducts without affecting the product.

    • Recommendation: Follow the established quenching and workup protocols for the specific reaction you are performing. For example, in borane reductions, a careful quench with methanol is often employed to destroy excess borane.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral catalyst for my synthesis?

A1: The choice of catalyst depends heavily on the specific transformation you are performing. Here are some general guidelines for common methods:

  • Asymmetric Reduction of Ketones:

    • Corey-Bakshi-Shibata (CBS) Reduction: This method is highly effective for the enantioselective reduction of a wide range of ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and borane.[7][8] It often provides high enantiomeric excess (>95% ee).[6][7]

    • Asymmetric Transfer Hydrogenation (ATH): This technique typically employs a metal catalyst (e.g., Ruthenium or Iridium) with a chiral ligand.[9][10] It is a powerful method for the reduction of α-amino ketones.[9]

  • Asymmetric Aminohydroxylation of Olefins:

    • Sharpless Asymmetric Aminohydroxylation (AA): This reaction directly converts an alkene into a 1,2-amino alcohol using osmium tetroxide as the catalyst and a chiral ligand derived from cinchona alkaloids.[11][12]

  • Biocatalysis:

    • Enzymes, such as engineered amine dehydrogenases (AmDHs), offer a green and highly selective alternative for the asymmetric reductive amination of α-hydroxy ketones.[13] These reactions are often performed under mild conditions and can achieve very high enantioselectivity (>99% ee).[6][13]

Q2: What is the impact of the protecting group on the amine in the synthesis of chiral amino alcohols?

A2: The protecting group on the nitrogen atom can have a significant impact on the stereochemical outcome of the reaction. For instance, in the asymmetric transfer hydrogenation of α-amino ketones, matching the protecting group to the reducing agent is crucial for achieving high diastereoselectivity and enantioselectivity.[9] In some catalytic systems, certain protecting groups, like N-Boc, may disrupt productive interactions with the catalyst, leading to poor enantiomeric excess.[14] It is often necessary to screen different protecting groups to find the optimal one for a specific transformation.

Q3: Can I recycle my chiral catalyst?

A3: The ability to recycle a chiral catalyst is an important consideration for large-scale and sustainable synthesis. Some catalytic systems are designed for recyclability. For example, polymer-supported versions of the CBS catalyst have been developed for easier separation and reuse.[7] In biocatalysis, whole-cell systems or immobilized enzymes can often be recovered and reused.

Quantitative Data Summary

The following tables summarize the enantiomeric excess achieved for different chiral amino alcohol synthesis methods under various conditions.

Table 1: Asymmetric Reduction of Ketones

MethodCatalyst/LigandSubstrateSolventTemperature (°C)Yield (%)ee (%)Reference(s)
CBS Reduction(S)-2-Methyl-CBS-oxazaborolidineα-Amino KetoneTHF0High>95[6]
Asymmetric Transfer Hydrogenation[Ru-(p-cymene)Cl₂]₂ / (S,S)-TsDPENα-Amino KetoneFormic acid/TriethylamineRoom Tempup to 93up to 95[10]
Cobalt-Catalyzed Asymmetric HydrogenationCo(acac)₂ / Chiral Ligandα-Primary Amino KetoneTHF50Highup to 99[15]

Table 2: Sharpless Asymmetric Aminohydroxylation of Olefins

LigandNitrogen SourceSubstrateYield (%)ee (%)Reference(s)
(DHQ)₂PHALCbzNHCltrans-StilbeneHighHigh[6]
(DHQ)₂AQNN-BromoacetamideCinnamatesModerateHigh[12]

Table 3: Biocatalytic Asymmetric Reductive Amination

EnzymeSubstrateCo-factor RegenerationYield (%)ee (%)Reference(s)
Engineered Amine Dehydrogenase (AmDH)α-Hydroxy KetoneGlucose DehydrogenaseHigh>99[6][13]
Imine Reductase (IRED)α-Hydroxymethyl KetoneNot specified41-8491-99[16]

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of an α-Amino Ketone [6]

  • Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).

  • Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the catalyst-borane complex.

  • Substrate Addition: Dissolve the α-amino ketone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at 0 °C to destroy excess borane.

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.

Protocol 2: Sharpless Asymmetric Aminohydroxylation of an Olefin [6]

  • Reaction Setup: To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1). Add the nitrogen source, such as N-chlorocarbamate (e.g., CbzNHCl, 1.1 equivalents), and the chiral ligand ((DHQ)₂PHAL, 0.05 equivalents).

  • Catalyst Addition: Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture. Stir until the catalyst dissolves.

  • Substrate Addition: Add the olefin substrate (1.0 equivalent) to the reaction mixture. The reaction is often run at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is often complete within 6-24 hours.

  • Quenching: Upon completion, quench the reaction by adding sodium sulfite (Na₂SO₃). Stir for an additional 30 minutes.

  • Workup: Add ethyl acetate to the mixture. Separate the organic layer and wash it with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography.

  • Analysis: Characterize the product and determine its enantiomeric excess by chiral HPLC or NMR analysis.

Visualizations

experimental_workflow_cbs_reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_catalyst 1. Add CBS Catalyst (0.1 eq) to flask at 0°C add_borane 2. Add BH3-THF (0.6 eq) prep_catalyst->add_borane Under Argon form_complex 3. Stir for 15 min (Catalyst-Borane Complex Formation) add_borane->form_complex add_substrate 4. Add α-Amino Ketone (1.0 eq in THF) form_complex->add_substrate monitor 5. Monitor Reaction (TLC/HPLC, 1-4h) add_substrate->monitor quench 6. Quench with MeOH monitor->quench workup 7. Aqueous Workup quench->workup purify 8. Column Chromatography workup->purify analysis 9. Chiral HPLC for ee purify->analysis

Caption: Workflow for CBS Reduction of α-Amino Ketones.

troubleshooting_low_ee cluster_catalyst Catalyst/Ligand Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Enantiomeric Excess (ee) catalyst_purity Check Purity start->catalyst_purity catalyst_handling Verify Storage/Handling start->catalyst_handling catalyst_loading Optimize Loading start->catalyst_loading temperature Lower Temperature start->temperature solvent Screen Solvents start->solvent substrate_purity Check Substrate Purity start->substrate_purity

References

Technical Support Center: Recrystallization of (R)-2-Amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol for the recrystallization of (R)-2-Amino-2-(3-chlorophenyl)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: No crystals are forming after the solution has cooled. What should I do?

A1: This is a common issue, often caused by one of the following:

  • Too much solvent: The concentration of the compound may be below its saturation point even at low temperatures. Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool slowly again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Solution: Induce crystallization by:

    • Scratching: Gently scratch the inside of the flask just below the surface of the solution with a glass rod. The tiny scratches provide a surface for crystal nucleation.

    • Seeding: If available, add a single, pure "seed crystal" of this compound to the solution.

  • Cooling too rapidly: Fast cooling can sometimes inhibit crystal formation. Solution: Allow the solution to cool to room temperature slowly and without disturbance before moving it to an ice bath.

Q2: The compound has "oiled out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution cools too quickly.

  • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point.

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.

  • Change Solvent System: Consider using a different solvent or a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble (e.g., hot ethanol) and then add an "anti-solvent" (a solvent in which it is poorly soluble, e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy (turbid). Then, allow it to cool slowly.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can be attributed to several factors:

  • Using excess solvent: The most common cause is dissolving the crude product in too much solvent, which leaves a significant amount of the product in the mother liquor. Use the minimum amount of hot solvent required for complete dissolution.

  • Premature crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product will be lost. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath for at least 30 minutes can often improve the yield.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Q4: The purity of my product is not satisfactory after one recrystallization. What's next?

A4: If impurities are still present, consider the following:

  • Cooling rate: Cooling the solution too quickly can trap impurities within the crystal lattice. A slower, undisturbed cooling process allows for the formation of more perfect, purer crystals.

  • Insoluble impurities: If your crude product contained insoluble impurities, they should have been removed by hot filtration before cooling. If this step was skipped, it may be necessary to repeat the recrystallization.

  • Soluble impurities: If the impurities have similar solubility profiles to your target compound in the chosen solvent, a single recrystallization may not be enough. A second recrystallization is often necessary.

  • Solvent choice: The chosen solvent may not be optimal for rejecting the specific impurities present. Experiment with different solvents or solvent mixtures.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure using a mixed solvent system of ethanol and water, which is often effective for polar compounds like amino alcohols.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of ethanol and begin heating the mixture to a gentle boil while stirring. Continue adding hot ethanol in small portions until the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add deionized water dropwise while maintaining the temperature near the boiling point. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). Add a drop or two of hot ethanol to redissolve the turbidity and ensure the solution is saturated.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a suitable temperature.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.

Quantitative Data

SolventExpected Solubility at 25°CExpected Solubility at Boiling PointSuitability for Recrystallization
WaterSparingly SolubleModerately SolubleGood, especially in a mixture
EthanolModerately SolubleVery SolubleGood, often as a primary solvent
MethanolSolubleVery SolublePotentially too soluble for good yield
IsopropanolSparingly SolubleModerately to Very SolubleGood candidate
AcetoneSparingly SolubleModerately SolublePossible candidate
Ethyl AcetatePoorly SolubleSparingly SolubleMay work, but dissolution could be difficult
HexaneInsolubleInsolubleUnsuitable as a primary solvent; good as an anti-solvent
ToluenePoorly SolubleSparingly SolubleUnlikely to be effective
DichloromethaneSparingly to Moderately SolubleModerately SolublePossible, but volatility can be an issue

Disclaimer: This table is for guidance purposes only. The actual solubility of this compound should be determined experimentally.

Process Visualization

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

G cluster_start cluster_check1 cluster_no_crystals cluster_yes_crystals cluster_oiling_out cluster_low_yield cluster_impure start Start Recrystallization: Cool Solution check_crystals Crystals Formed? start->check_crystals no_crystals_issue Issue: No Crystals (Supersaturation / Too Dilute) check_crystals->no_crystals_issue No isolate_crystals Isolate Crystals (Filtration) check_crystals->isolate_crystals Yes oiling_out Issue: Oiling Out check_crystals:e->oiling_out Oiled Out action_scratch Action: 1. Scratch Flask no_crystals_issue->action_scratch action_seed Action: 2. Add Seed Crystal action_scratch->action_seed action_concentrate Action: 3. Reduce Solvent Volume action_seed->action_concentrate check_crystals2 Crystals Formed? action_concentrate->check_crystals2 check_crystals2->isolate_crystals Yes check_yield Check Yield & Purity isolate_crystals->check_yield success Success: Pure Product check_yield->success OK low_yield Issue: Low Yield check_yield->low_yield Low Yield impure Issue: Impure Product check_yield->impure Impure action_reheat Action: 1. Reheat to Dissolve 2. Add More Solvent 3. Cool Slowly oiling_out->action_reheat action_reheat->start Retry action_yield Action: 1. Re-evaluate Solvent Amount 2. Check Mother Liquor 3. Ensure Complete Cooling low_yield->action_yield action_purity Action: 1. Re-crystallize 2. Ensure Slow Cooling 3. Change Solvent impure->action_purity

Technical Support Center: Purification of (R)-2-Amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of (R)-2-Amino-2-(3-chlorophenyl)ethanol from a racemic mixture. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of 2-Amino-2-(3-chlorophenyl)ethanol?

A1: The most common and effective methods for the chiral resolution of 2-Amino-2-(3-chlorophenyl)ethanol and similar amino alcohols are diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.

Q2: Which resolving agents are typically used for the diastereomeric salt formation of amino alcohols like this?

A2: Chiral acids are used as resolving agents for racemic amines. Commonly employed resolving agents include tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid, di-p-toluoyl-L-tartaric acid) and mandelic acid. For the resolution of a similar compound, racemic 2-amino-1-(3-chlorophenyl)ethanol, N-(t-butoxycarbonyl)-D-alanine has been successfully used.[1]

Q3: What type of enzymes are suitable for the enzymatic kinetic resolution of this compound?

A3: Lipases are the most frequently used enzymes for the kinetic resolution of racemic amino alcohols. Lipase B from Candida antarctica (CALB) is a particularly effective and widely used biocatalyst for the enantioselective acylation of amino alcohols.[2][3]

Q4: How can I determine the enantiomeric excess (ee%) of my purified this compound?

A4: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.

Q5: What is a typical yield for a successful resolution?

A5: For a classical resolution, the maximum theoretical yield for a single enantiomer is 50%. However, the actual yield can be lower due to incomplete precipitation of the desired diastereomeric salt or product loss during isolation steps.

Troubleshooting Guides

Diastereomeric Salt Formation
Problem Possible Cause(s) Troubleshooting Steps
No crystal formation - Inappropriate solvent selection.- Solution is not supersaturated.- Concentration of reactants is too low.- Screen a variety of solvents with different polarities.- Concentrate the solution by slow evaporation.- Cool the solution slowly.- Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.
Oiling out of the product - High concentration of the diastereomeric salt.- Too rapid cooling.- Unsuitable solvent.- Dilute the solution with more solvent.- Decrease the cooling rate.- Add a co-solvent to increase the solubility of the oil.
Low yield of the desired diastereomer - Suboptimal stoichiometry of the resolving agent.- The desired diastereomeric salt is too soluble in the chosen solvent.- Co-precipitation of the undesired diastereomer.- Optimize the molar ratio of the resolving agent to the racemate (typically between 0.5 and 1.0 equivalents).- Screen for a solvent that minimizes the solubility of the desired salt.- Perform recrystallization of the obtained diastereomeric salt.
Low enantiomeric excess (ee%) - Co-precipitation of the undesired diastereomer.- Inefficient separation of the diastereomeric salts.- Racemization of the product during workup.- Recrystallize the diastereomeric salt multiple times.- Optimize the crystallization conditions (e.g., cooling rate, final temperature).- Ensure mild conditions during the liberation of the free amine to prevent racemization.
Enzymatic Kinetic Resolution
Problem Possible Cause(s) Troubleshooting Steps
Low or no enzyme activity - Inappropriate solvent.- Suboptimal pH or temperature.- Enzyme denaturation.- Use a non-polar organic solvent (e.g., hexane, toluene).- Optimize the reaction temperature (typically 30-50 °C for lipases).- Ensure the enzyme has been stored and handled correctly.
Low enantiomeric excess (ee%) - The enzyme has low enantioselectivity for the substrate.- The reaction has proceeded beyond 50% conversion.- Screen different lipases.- Optimize the acyl donor and solvent.- Monitor the reaction closely and stop it at or near 50% conversion.
Difficult separation of product and unreacted substrate - Similar polarities of the acylated product and the starting amino alcohol.- Optimize the chromatographic separation method (e.g., column, mobile phase).- Consider a chemical workup to selectively extract one of the components (e.g., acid/base extraction).
Enzyme deactivation upon reuse - Leaching of the enzyme from the support (if immobilized).- Denaturation due to harsh reaction or washing conditions.- Use a more robust immobilization technique.- Wash the immobilized enzyme with mild solvents between cycles.
Chiral HPLC Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- Optimize the mobile phase by varying the organic modifier and additives.
Poor peak shape (tailing or fronting) - Secondary interactions with the stationary phase.- Column overload.- Add a small amount of an acidic or basic modifier to the mobile phase.- Inject a smaller amount of the sample.
Inconsistent retention times - Changes in mobile phase composition.- Temperature fluctuations.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Flush the column regularly and use a guard column.

Experimental Protocols

Diastereomeric Salt Resolution (Model Protocol)

This protocol is based on the resolution of similar amino alcohols and provides a starting point for the purification of this compound.

Materials:

  • Racemic 2-Amino-2-(3-chlorophenyl)ethanol

  • L-Tartaric acid (or a suitable derivative like Di-p-toluoyl-L-tartaric acid)

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (1 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Salt Formation: Dissolve 1 equivalent of racemic 2-Amino-2-(3-chlorophenyl)ethanol in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 to 1.0 equivalent of L-tartaric acid in warm methanol.

  • Crystallization: Slowly add the L-tartaric acid solution to the amino alcohol solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.

  • Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a suitable solvent (e.g., methanol/water mixture).

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add 1 M NaOH solution dropwise until the pH is >10.

  • Extraction: Extract the liberated this compound with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the purified (R)-enantiomer.

  • Analysis: Determine the yield and enantiomeric excess (ee%) by chiral HPLC.

Enzymatic Kinetic Resolution (Model Protocol)

This protocol is a general procedure for the lipase-catalyzed resolution of amino alcohols and should be optimized for the specific substrate.

Materials:

  • Racemic 2-Amino-2-(3-chlorophenyl)ethanol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry flask, dissolve racemic 2-Amino-2-(3-chlorophenyl)ethanol in the anhydrous organic solvent.

  • Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Acylation: Add the acyl donor (typically 1.5-3 equivalents).

  • Reaction: Stir the mixture at a constant temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.

  • Reaction Quench: When the conversion reaches approximately 50%, filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Purification: Concentrate the filtrate and purify the acylated (S)-enantiomer and the unreacted this compound by silica gel column chromatography.

  • Analysis: Determine the yield and enantiomeric excess (ee%) of both the product and the remaining starting material by chiral HPLC.

Chiral HPLC Method Development

Column Selection:

  • Polysaccharide-based columns (e.g., Chiralpak IA, Chiralcel OD-H) are often a good starting point for the separation of amino alcohols.[4]

  • Macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) can also be effective, especially for underivatized amino compounds.

Mobile Phase:

  • Normal Phase: Typically a mixture of hexane or heptane with an alcohol (e.g., isopropanol, ethanol). A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape for basic analytes.

  • Reversed Phase: A mixture of water or buffer with an organic modifier (e.g., acetonitrile, methanol). An acidic modifier (e.g., formic acid, trifluoroacetic acid) may be required.

Starting Conditions for Method Development:

  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/Isopropanol (80:20 v/v) with 0.1% Diethylamine

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm)

Quantitative Data Summary

The following table provides typical data for the resolution of amino alcohols based on literature for analogous compounds. These values should be considered as a general guide, and optimal results for this compound may vary.

Purification Method Resolving Agent/Enzyme Typical Yield (%) Typical ee% Key Considerations
Diastereomeric Salt Formation Tartaric acid derivatives35-45 (per enantiomer)>95 (after recrystallization)Solvent selection and crystallization conditions are critical.
Enzymatic Kinetic Resolution Lipase B from Candida antarctica40-48 (per enantiomer)>98Requires careful monitoring to stop the reaction at ~50% conversion.
Chiral Preparative HPLC Polysaccharide-based CSP>90 (for the collected fraction)>99High purity but may be less cost-effective for large-scale production.

Visualizations

experimental_workflow cluster_diastereomeric Diastereomeric Salt Resolution racemic_mix Racemic Mixture add_resolving_agent Add Chiral Resolving Agent racemic_mix->add_resolving_agent crystallization Fractional Crystallization add_resolving_agent->crystallization separation Separate Diastereomers crystallization->separation liberation Liberate Enantiomer separation->liberation Less Soluble Salt pure_R (R)-Enantiomer liberation->pure_R

Caption: Experimental workflow for diastereomeric salt resolution.

troubleshooting_logic start Low Enantiomeric Excess (ee%) check_conversion Is conversion > 50%? start->check_conversion stop_earlier Stop reaction at ~50% conversion check_conversion->stop_earlier Yes check_enzyme Is enzyme enantioselectivity low? check_conversion->check_enzyme No end_solution Improved ee% stop_earlier->end_solution optimize_conditions Optimize enzyme, solvent, and acyl donor check_enzyme->optimize_conditions Yes recrystallize Recrystallize diastereomeric salt (for salt resolution) check_enzyme->recrystallize If applicable optimize_conditions->end_solution recrystallize->end_solution

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: Preventing "Oiling Out" During Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you prevent and manage "oiling out" during diastereomeric salt crystallization, a critical step in chiral resolution.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" in the context of diastereomeric salt crystallization?

A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1] This oil is a solute-rich liquid that is immiscible with the bulk solvent. In the context of diastereomeric salt formation, this means that instead of obtaining crystals of the desired diastereomer, an oily layer or droplets form, which can significantly hinder or completely prevent a successful resolution.[1]

Q2: What are the primary causes of oiling out?

A2: Oiling out is most often a consequence of high supersaturation, where the concentration of the diastereomeric salt in the solution surpasses its solubility to a point that kinetically favors the formation of a liquid phase over an ordered crystal lattice.[1] Key factors that contribute to this include:

  • Rapid Cooling: A quick reduction in temperature can rapidly generate high levels of supersaturation, leaving insufficient time for crystal nucleation and growth.[1]

  • Inappropriate Solvent Choice: A solvent in which the diastereomeric salt is either excessively soluble or nearly insoluble can promote oiling out.[1]

  • High Solute Concentration: Beginning with a highly concentrated solution increases the probability of reaching the critical supersaturation level for oiling out to occur.[1]

  • Presence of Impurities: Impurities can interfere with the crystallization process and induce oiling out.[1]

Q3: How does oiling out negatively impact chiral resolution?

A3: Oiling out can have several detrimental effects on the outcome of a diastereomeric salt resolution, including:

  • Poor Purification: The oil phase can act as a solvent for impurities, which can become trapped upon eventual solidification, leading to a lower purity of the desired enantiomer.

  • Amorphous Product: The oil may solidify into an amorphous solid, which can be difficult to handle and purify further.

  • Reduced Yield: The formation of an oil can prevent the selective crystallization of the desired diastereomer, leading to a lower overall yield of the resolved enantiomer.

Q4: Can the choice of solvent influence which diastereomer crystallizes?

A4: Yes, in some instances, the choice of solvent can result in "chirality switching." This is a phenomenon where different solvents can cause the opposite enantiomer's diastereomeric salt to be the less soluble one.[2] This is dependent on the specific molecular interactions between the diastereomeric salts and the solvent molecules.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during diastereomeric salt crystallization that can lead to oiling out.

Issue 1: An oil is forming instead of crystals.

  • Possible Cause: The level of supersaturation is too high, causing the salt to separate as a liquid.

  • Solutions:

    • Reduce the Cooling Rate: A slower cooling rate allows the system to remain in the metastable zone for a longer duration, which favors crystal growth over the formation of an oil.[1]

    • Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out occurs.[1]

    • Optimize Solvent System: The chosen solvent may be too good or too poor for the crystallization. A systematic solvent screening is recommended to find a solvent that provides a moderate solubility for the diastereomeric salt.

    • Implement Seeding: Adding seed crystals of the desired pure diastereomer can bypass the need for primary nucleation and promote controlled crystal growth.[1]

Issue 2: The solution becomes cloudy, but no crystals form.

  • Possible Cause: This could be the initial stage of oiling out, where microscopic droplets are forming an emulsion.

  • Solutions:

    • Gentle Heating: Slightly warming the solution to redissolve the oil, followed by a much slower cooling rate, can encourage crystallization.

    • Solvent Addition: Adding a small amount of a co-solvent can sometimes disrupt the oiling out process and promote crystallization. Experiment with adding a small percentage of a solvent in which the salt is more soluble.

Issue 3: The oil solidifies into an amorphous mass.

  • Possible Cause: The oil phase has solidified without forming an ordered crystal lattice.

  • Solutions:

    • Attempt to Recrystallize: Dissolve the amorphous solid in a suitable solvent at an elevated temperature and attempt the crystallization again with modified conditions (e.g., slower cooling, lower concentration).

    • Trituration: In some cases, adding a non-solvent to the oil and stirring vigorously can induce crystallization.

Data Presentation

Table 1: Solvent Selection Guide for Diastereomeric Salt Crystallization

The choice of solvent is a critical factor in preventing oiling out. An ideal solvent will have a significant difference in solubility for the two diastereomeric salts. A systematic solvent screening is often the most effective approach to identify the optimal solvent or solvent mixture. This table provides a list of common solvents organized by decreasing polarity, which can be a useful starting point for your screening process.

Solvent NameChemical FormulaBoiling Point (°C)Relative Polarity
WaterH₂O100.01.000
Acetic AcidCH₃COOH118.00.648
MethanolCH₃OH64.70.762
EthanolC₂H₅OH78.30.654
IsopropanolC₃H₇OH82.40.546
AcetonitrileCH₃CN81.60.460
AcetoneC₃H₆O56.20.355
Ethyl AcetateC₄H₈O₂77.10.228
Tetrahydrofuran (THF)C₄H₈O66.00.207
DichloromethaneCH₂Cl₂39.80.309
TolueneC₇H₈110.60.099
BenzeneC₆H₆80.10.111
Diethyl EtherC₄H₁₀O34.50.117
CyclohexaneC₆H₁₂80.70.006
HexaneC₆H₁₄68.70.009
PentaneC₅H₁₂36.10.002

Note: Relative polarity values are normalized and can vary slightly depending on the measurement method. This table should be used as a general guide for selecting a diverse range of solvents for screening.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or solvent mixture that promotes the crystallization of one diastereomer while avoiding oiling out.

Methodology:

  • Preparation: In separate small vials or a multi-well plate, dissolve a known, small quantity of the racemic compound and the resolving agent in a variety of solvents from the Solvent Selection Guide (Table 1).

  • Dissolution: Gently heat and stir the mixtures until all solids are dissolved.

  • Crystallization: Allow the vials to cool slowly to room temperature. If no crystals form, try cooling further in a refrigerator or ice bath.

  • Observation: Visually inspect each vial for signs of crystallization or oiling out. Note the quality and quantity of any crystals formed.

  • Analysis: If crystals are obtained, isolate them by filtration and analyze the solid and the mother liquor by a suitable method (e.g., chiral HPLC, NMR) to determine the diastereomeric excess and yield.

Protocol 2: Seeding to Prevent Oiling Out

Objective: To induce controlled crystal growth and prevent the formation of an oil by introducing seed crystals.

Methodology:

  • Prepare a Saturated Solution: Dissolve the diastereomeric salt mixture in the chosen solvent at an elevated temperature to create a clear, saturated or slightly undersaturated solution.

  • Slow Cooling: Cool the solution slowly to a temperature within the metastable zone. This is a region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur on existing crystals.

  • Add Seed Crystals: Introduce a small amount (typically 1-5% by weight) of pure seed crystals of the desired diastereomer to the solution.

  • Continued Cooling: Continue to cool the solution slowly to the final crystallization temperature to allow the crystals to grow.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

Mandatory Visualizations

Troubleshooting_Oiling_Out start Experiment Results in 'Oiling Out' check_supersaturation Is Supersaturation Too High? start->check_supersaturation reduce_params Reduce Supersaturation: - Decrease Concentration - Slow Cooling Rate check_supersaturation->reduce_params Yes check_solvent Is the Solvent System Optimal? check_supersaturation->check_solvent No reduce_params->check_solvent solvent_screen Perform Systematic Solvent Screening check_solvent->solvent_screen No implement_seeding Implement Seeding Protocol check_solvent->implement_seeding Yes solvent_screen->implement_seeding re_evaluate Re-evaluate Resolving Agent or Purification of Starting Materials solvent_screen->re_evaluate If still unsuccessful success Crystals Formed (No Oiling Out) implement_seeding->success

Caption: A troubleshooting workflow for addressing "oiling out".

Experimental_Workflow start Racemic Compound + Resolving Agent dissolution Dissolution in Screening Solvent start->dissolution cooling Controlled Cooling dissolution->cooling observation Observation cooling->observation oiling_out Oiling Out Occurs observation->oiling_out Yes crystals Crystals Form observation->crystals No troubleshoot Go to Troubleshooting Workflow oiling_out->troubleshoot analysis Isolate and Analyze (DE, Yield) crystals->analysis

References

Technical Support Center: Synthesis of (R)-2-Amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (R)-2-Amino-2-(3-chlorophenyl)ethanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Low enantioselectivity (low ee%) is observed in the final product. What are the possible causes and solutions?

Answer:

Low enantioselectivity is a common issue in asymmetric synthesis. The primary causes often revolve around the catalyst, reagents, or reaction conditions.

  • Inactive or Decomposed Catalyst: The chiral catalyst is crucial for achieving high enantioselectivity.[1][2][3] Improper storage or handling can lead to its degradation.

    • Solution: Ensure the catalyst is stored under the recommended conditions (e.g., inert atmosphere, low temperature). It is also advisable to use a freshly opened batch of catalyst or repurify/reactivate the existing stock if its quality is uncertain.

  • Suboptimal Reaction Temperature: Temperature can significantly influence the stereochemical outcome of the reaction.

    • Solution: Optimize the reaction temperature. Lowering the temperature often enhances enantioselectivity, although it may decrease the reaction rate. A temperature screening study is recommended.

  • Presence of Impurities: Impurities in the starting materials or solvent can interfere with the catalyst, leading to a reduction in enantiomeric excess.

    • Solution: Use high-purity, anhydrous solvents and reagents. Ensure the starting ketone, 2-Amino-1-(3-chlorophenyl)ethanone, is thoroughly purified before the asymmetric reduction step.

Question 2: A significant amount of an achiral byproduct is detected. What could this byproduct be and how can its formation be minimized?

Answer:

The formation of achiral byproducts often points to non-stereoselective reduction or over-reduction.

  • Over-reduction of the Ketone: Strong reducing agents or harsh reaction conditions can lead to the reduction of the aromatic ring or the chloro-substituent, although the latter is less common under typical catalytic hydrogenation conditions. A more likely over-reduction product is 2-(3-chlorophenyl)ethanol, resulting from the reduction of the ketone and subsequent hydrogenolysis of the amino group, though this is a less common pathway.

    • Solution: Employ milder reducing agents. For instance, in asymmetric transfer hydrogenation, isopropanol is a common hydrogen source.[3] For catalytic hydrogenation, optimizing the hydrogen pressure and reaction time is crucial.

  • Racemic Product Formation: If the catalyst is not functioning correctly, a non-enantioselective reduction can occur, leading to a racemic mixture of the desired product.

    • Solution: Refer to the solutions for low enantioselectivity, focusing on catalyst integrity and reaction conditions.

Question 3: The reaction is sluggish or does not go to completion. What are the potential reasons and how can the reaction rate be improved?

Answer:

Incomplete conversion can be attributed to several factors, from catalyst deactivation to suboptimal reaction parameters.

  • Catalyst Poisoning: The catalyst can be "poisoned" by certain functional groups or impurities, rendering it inactive. Sulfur-containing compounds are notorious catalyst poisons for many transition metal catalysts.

    • Solution: Ensure all glassware is scrupulously clean and that starting materials and solvents are free from potential catalyst poisons.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe.

    • Solution: While keeping catalyst loading low is economically desirable, a modest increase can sometimes significantly improve the reaction rate.

  • Poor Solubility: The substrate or catalyst may have poor solubility in the chosen solvent at the reaction temperature, limiting the reaction rate.

    • Solution: Screen different solvents to find one that provides good solubility for all reaction components at the desired temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A prevalent and effective method is the asymmetric reduction of the corresponding prochiral ketone, 2-amino-1-(3-chlorophenyl)ethanone. This transformation is typically achieved using catalytic asymmetric hydrogenation or asymmetric transfer hydrogenation with a chiral catalyst.[3][4][5]

Q2: How can I purify the final product to remove side products and unreacted starting material?

A2: Purification of chiral amino alcohols can often be achieved through recrystallization, as the desired product is typically a solid.[6] If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel is a common alternative. The choice of eluent will depend on the polarity of the product and impurities.

Q3: Are there any known incompatibilities or hazardous reaction conditions to be aware of?

A3: When using catalytic hydrogenation with hydrogen gas, appropriate safety precautions for handling a flammable gas under pressure must be followed. Some reducing agents, like boranes, can be pyrophoric and should be handled with care under an inert atmosphere.[3]

Data Presentation

Table 1: Hypothetical Troubleshooting Data for Asymmetric Reduction

EntryCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee%)Major Side Product (%)
10.5252495855 (Racemic product)
20.504890952 (Racemic product)
31.02512>99864 (Racemic product)
40.5 (degraded catalyst)2524401050 (Racemic product)

Table 2: Common Side Products and Their Characterization

Side ProductPotential CauseSuggested Analytical Method for Detection
(S)-2-Amino-2-(3-chlorophenyl)ethanolIncomplete enantioselectivityChiral HPLC, Chiral GC
2-Amino-1-(3-chlorophenyl)ethanoneIncomplete reactionTLC, GC-MS, LC-MS
1-(3-chlorophenyl)ethanolOver-reduction and deamination (less common)GC-MS, LC-MS

Experimental Protocols

Representative Protocol: Asymmetric Transfer Hydrogenation of 2-Amino-1-(3-chlorophenyl)ethanone

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (e.g., a chiral diamine) and the metal precursor (e.g., [Ru(p-cymene)Cl₂]₂) in an appropriate anhydrous solvent (e.g., isopropanol). Stir the mixture at room temperature for the recommended time to allow for complex formation.

  • Reaction Setup: To the flask containing the catalyst, add the substrate, 2-amino-1-(3-chlorophenyl)ethanone.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or chiral GC. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthesis_Pathway Ketone 2-Amino-1-(3-chlorophenyl)ethanone Product This compound Ketone->Product Asymmetric Reduction Catalyst Chiral Catalyst + H₂ source Catalyst->Ketone

Caption: Main synthetic pathway to this compound.

Side_Reaction_Pathway cluster_0 Desired Pathway cluster_1 Side Reaction Ketone 2-Amino-1-(3-chlorophenyl)ethanone R_Product (R)-Product Ketone->R_Product High ee% S_Product (S)-Product Ketone->S_Product Low ee% Catalyst [Catalyst] Catalyst->Ketone

Caption: Desired reaction versus side reaction leading to low enantioselectivity.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield/ee%) Check_Catalyst Check Catalyst (Age, Purity) Start->Check_Catalyst Check_Reagents Check Reagents (Purity, Water Content) Start->Check_Reagents Check_Conditions Check Reaction Conditions (Temp, Time, Pressure) Start->Check_Conditions Optimize Systematic Optimization Check_Catalyst->Optimize Check_Reagents->Optimize Check_Conditions->Optimize Solution Problem Resolved Optimize->Solution

References

Technical Support Center: Optimization of Chiral HPLC Methods for Amino Alcohol Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of chiral HPLC methods for the separation of amino alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues that may arise during the chiral separation of amino alcohols by HPLC. The table below summarizes potential problems, their likely causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Enantiomeric Resolution Inappropriate chiral stationary phase (CSP).Screen different types of CSPs such as polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD), macrocyclic glycopeptide-based (e.g., CHIROBIOTIC™ T), or Pirkle-type columns. The choice of CSP is often empirical and depends on the specific amino alcohol structure.[1][2]
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration. Introduce acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additives to the mobile phase. For basic compounds, a basic additive is often necessary, while acidic compounds may require an acidic additive.[3][4][5] A combination of both acidic and basic additives can sometimes provide the best results.[3]
Inappropriate column temperature.Investigate the effect of column temperature on the separation. Lower temperatures often improve resolution, but this is not always the case.[6][7]
Poor Peak Shape (Tailing or Fronting) Secondary interactions between the analyte and the stationary phase.Add a competitor to the mobile phase. For basic analytes, add a small amount of a basic additive like DEA (typically 0.1-0.5%).[5] For acidic analytes, add an acidic additive like TFA (typically 0.1%).[4]
Column overload.Reduce the sample concentration or injection volume.
Extracolumn dead volume.Ensure all fittings and tubing are appropriate for the HPLC system to minimize dead volume.[8]
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using mobile phase additives. Some additives may have a "memory effect" on the column.[9]
Fluctuations in column temperature.Use a column oven to maintain a constant and consistent temperature.[6]
Mobile phase composition changes.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Loss of Resolution Over Time Column contamination.Flush the column with a strong solvent. Refer to the column manufacturer's instructions for appropriate cleaning procedures.[8] Use a guard column to protect the analytical column.[8]
Column degradation.Operate the column within the manufacturer's recommended pH and temperature ranges.

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral stationary phase (CSP) for my amino alcohol separation?

A1: The selection of a CSP is a critical step in developing a chiral separation method and is often an empirical process.[1] However, a systematic approach can be employed. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point due to their broad applicability.[4][10] Macrocyclic glycopeptide phases like CHIROBIOTIC™ T are particularly effective for underivatized amino acids and amino alcohols.[2][11] Pirkle-type columns are another option, designed based on the three-point interaction rule.[10] It is recommended to screen a small set of columns with different selectivities.

Q2: What is the role of acidic and basic additives in the mobile phase?

A2: Acidic and basic additives play a crucial role in improving peak shape and enhancing enantioselectivity for ionizable compounds like amino alcohols.[3][5]

  • For basic amino alcohols: A basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase (typically 0.1-0.5%). This helps to suppress the unwanted ionic interactions between the basic analyte and the acidic silanol groups on the silica surface of the CSP, leading to improved peak symmetry.[4][5]

  • For acidic impurities or zwitterionic nature: An acidic additive, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), can improve the chromatography of acidic compounds and can also be beneficial for amino alcohols which can exist as zwitterions.[4][12]

  • Combined Additives: In some cases, using a combination of both an acidic and a basic additive can lead to the best separation results.[3]

Q3: Can temperature be used to optimize the separation?

A3: Yes, column temperature is an important parameter for optimizing chiral separations. Changing the temperature can affect the thermodynamics of the chiral recognition process, leading to changes in retention and selectivity.[6] Generally, lower temperatures tend to increase the interaction between the analyte and the CSP, which can lead to better resolution.[7][13] However, this is not a universal rule, and in some cases, increasing the temperature can improve efficiency and resolution.[6] Therefore, it is recommended to study the effect of temperature in the range of 10°C to 40°C.

Q4: My amino alcohol has a poor chromophore. How can I improve its detection?

A4: If your amino alcohol lacks a strong UV-absorbing chromophore, derivatization is a common strategy to enhance detection.[14] Reacting the amino alcohol with a derivatizing agent that introduces a highly UV-absorbent or fluorescent tag can significantly improve sensitivity. Common derivatizing reagents include those that introduce a nitrobenzoyl or dansyl group. Alternatively, if derivatization is not desirable, you can explore detection methods such as mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD).

Q5: What is a typical starting point for method development?

A5: A good starting point for developing a chiral HPLC method for amino alcohol separation is to screen a few columns with different selectivities (e.g., a polysaccharide-based and a macrocyclic glycopeptide-based column). For the mobile phase, a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol is common for normal-phase chromatography. For reversed-phase, a mixture of water/buffer and methanol or acetonitrile can be used. Start with an isocratic elution and introduce acidic or basic additives as needed based on the properties of your analyte.

Experimental Protocols & Workflows

General Method Development Workflow

The following diagram illustrates a typical workflow for developing a chiral HPLC method for amino alcohol separation.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Define Analyte Properties (pKa, logP, structure) SelectCSPs Select 2-3 CSPs (e.g., Polysaccharide, Macrocyclic) Start->SelectCSPs SelectMP Select Mobile Phase System (Normal or Reversed Phase) SelectCSPs->SelectMP Screen Perform Initial Screening Runs SelectMP->Screen Evaluate Evaluate Resolution & Peak Shape Screen->Evaluate OptimizeMP Optimize Mobile Phase (Organic Modifier, Additives) Evaluate->OptimizeMP Poor Resolution FinalMethod Finalized Method Evaluate->FinalMethod Acceptable Separation OptimizeTemp Optimize Column Temperature OptimizeMP->OptimizeTemp OptimizeTemp->Evaluate Re-evaluate Validation Method Validation (Robustness, Linearity, etc.) FinalMethod->Validation

Caption: A stepwise workflow for chiral HPLC method development.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during chiral HPLC of amino alcohols.

TroubleshootingDecisionTree cluster_problem Identify Problem cluster_resolution Resolution Issues cluster_peakshape Peak Shape Issues Problem Poor Separation NoResolution No Resolution Problem->NoResolution PartialResolution Partial Resolution Problem->PartialResolution PeakTailing Peak Tailing Problem->PeakTailing ChangeCSP Change CSP NoResolution->ChangeCSP OptimizeMP Optimize Mobile Phase (Additives/Solvent Ratio) PartialResolution->OptimizeMP OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp AddModifier Add Mobile Phase Modifier (e.g., DEA for bases) PeakTailing->AddModifier CheckOverload Check for Overload AddModifier->CheckOverload

References

Technical Support Center: Purification of (R)-2-Amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-2-Amino-2-(3-chlorophenyl)ethanol. The following information is designed to address common challenges encountered during the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

While a specific impurity profile for every synthesis can vary, common impurities in the production of chiral amino alcohols may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions.

  • Reagents: Residual reagents used in the synthesis.

  • The (S)-enantiomer: The undesired stereoisomer of the target molecule.

  • Racemic mixture: A 1:1 mixture of the (R)- and (S)-enantiomers.

Q2: What are the recommended primary methods for purifying this compound?

The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and chromatography. Recrystallization is often the first choice for removing impurities from a crystalline solid.[1] For separating enantiomers and achieving high enantiomeric purity, chiral chromatography or diastereomeric salt formation followed by crystallization is typically employed.

Q3: How can I assess the purity of my this compound sample?

Purity assessment should involve determining both the chemical (achiral) purity and the enantiomeric purity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a robust technique for separating and quantifying the target compound from process-related impurities and degradation products based on polarity.[2]

  • Chiral HPLC or Chiral Capillary Electrophoresis: These high-efficiency separation techniques are essential for resolving and quantifying the (R)- and (S)-enantiomers to determine the enantiomeric excess (e.e.).[2]

Troubleshooting Guide

The following table addresses common issues encountered during the purification of this compound and provides potential solutions.

Problem Potential Cause Suggested Solution
Oiling Out Instead of Crystallizing The compound is separating from the solution as a liquid phase instead of a solid. This can be due to high concentrations, rapid cooling, or an inappropriate solvent.[3]Try diluting the solution, cooling it more slowly, or screening different solvents. Adding a seed crystal of the pure compound can sometimes induce crystallization from the oil.[3]
Low Yield of Desired Product The chosen solvent system may be too effective, keeping too much of the desired product dissolved in the mother liquor. The stoichiometry of any resolving agent may not be optimal.[3]Experiment with different solvents or solvent mixtures to find one where the product has high solubility at elevated temperatures but low solubility at cooler temperatures.[1] If using a resolving agent, optimize the molar ratio.[3]
Poor Enantiomeric Excess (e.e.) The undesired enantiomer may be co-precipitating with the desired one due to insufficient solubility differences between the diastereomeric salts (if applicable) in the chosen solvent.[3]The most common method to improve enantiomeric purity is to perform one or more recrystallizations of the isolated product.[3] This process can be repeated until the desired e.e. is achieved.
Incomplete Removal of Impurities The chosen recrystallization solvent may not be effective at leaving the specific impurities dissolved in the mother liquor.[1]Screen a variety of solvents with different polarities. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.

Experimental Protocols

General Recrystallization Protocol

Recrystallization is a fundamental technique used to purify solid compounds.[1] The principle involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals while the impurities remain in the solution.[1]

1. Solvent Selection:

  • The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.

  • Common solvents to screen for amino alcohols include ethanol, isopropanol, acetonitrile, and mixtures with water.

2. Dissolution:

  • Place the impure this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling, for instance, using a hot plate.

  • Continue adding small portions of the hot solvent until the compound just dissolves completely.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[3]

  • If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[3]

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of the crystals.[3]

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[3]

  • Dry the purified crystals under a vacuum to remove any residual solvent.[3]

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification and analysis process.

cluster_purification Purification Workflow start Crude (R)-2-Amino-2- (3-chlorophenyl)ethanol recrystallization Recrystallization start->recrystallization Dissolve in hot solvent filtration Filtration recrystallization->filtration Cool to form crystals drying Drying filtration->drying Wash with cold solvent pure_product Purified Product drying->pure_product

Caption: A general workflow for the recrystallization of this compound.

cluster_analysis Purity Analysis Workflow sample Purified Sample rphplc RP-HPLC Analysis sample->rphplc chiral_hplc Chiral HPLC/ CE Analysis sample->chiral_hplc chem_purity Chemical Purity Report rphplc->chem_purity ee_report Enantiomeric Excess (e.e.) Report chiral_hplc->ee_report

Caption: Workflow for determining the chemical and enantiomeric purity of the final product.

References

Validation & Comparative

Enantiomeric Dichotomy: A Comparative Analysis of (R)- and (S)-2-Amino-2-(3-chlorophenyl)ethanol Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of stereochemistry is a cornerstone of modern pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. This guide provides a comparative analysis of the known biological activities of the (R)- and (S)-enantiomers of 2-amino-2-(3-chlorophenyl)ethanol, highlighting the critical role of chirality in their pharmacological profiles. While comprehensive comparative data is limited, existing research strongly suggests a significant divergence in the biological targets and efficacy of these two stereoisomers.

(R)-2-Amino-2-(3-chlorophenyl)ethanol: A Potent Beta-3 Adrenergic Agonist

The (R)-enantiomer of 2-amino-2-(3-chlorophenyl)ethanol has been identified as a key pharmacophore for potent and selective beta-3 adrenergic receptor (β3-AR) agonism. This is most notably demonstrated by its incorporation into the structure of [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid (also known as AJ-9677), a compound with high affinity and selectivity for the human β3-AR.[1]

The β3-AR is predominantly expressed in adipose tissue and the detrusor muscle of the bladder. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade promotes lipolysis in fat cells and relaxation of the bladder smooth muscle.

Quantitative Data for (R)-Enantiomer Containing Compound (AJ-9677)
ParameterReceptorValueSpeciesReference
EC50 Human β3-AR0.062 nMHuman[1]
Rat β3-AR0.016 nMRat[1]
Intrinsic Activity (IA) Human β3-AR116%Human[1]
Rat β3-AR110%Rat[1]
Selectivity over Human β1-AR103-foldHuman[1]
over Human β2-AR210-foldHuman[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Intrinsic Activity is the maximal effect of a drug, expressed as a fraction of the maximal effect of a full agonist.

(S)-2-Amino-2-(3-chlorophenyl)ethanol: An Enantiomer with Undefined Biological Activity

In stark contrast to its (R)-counterpart, there is a significant lack of publicly available data on the biological activity of (S)-2-Amino-2-(3-chlorophenyl)ethanol. While it is commercially available and used as a chiral building block in organic synthesis, its pharmacological profile, particularly concerning adrenergic receptors, remains largely uncharacterized.[2][3] This data gap prevents a direct quantitative comparison of the two enantiomers.

Based on the well-established principles of stereoselectivity in pharmacology, it is highly probable that the (S)-enantiomer exhibits significantly lower affinity and/or efficacy at the β3-AR compared to the (R)-enantiomer. It may even interact with entirely different biological targets. However, without experimental data, this remains a hypothesis.

Experimental Protocols

The biological activity of the (R)-enantiomer, as part of AJ-9677, was determined using the following experimental methodologies[1]:

1. Cell Culture and Transfection:

  • Chinese hamster ovary (CHO) cells were stably transfected with the human β1-, β2-, or β3-adrenergic receptors.

2. cAMP Accumulation Assay:

  • Transfected CHO cells were incubated with various concentrations of the test compound.

  • The intracellular accumulation of cAMP was measured using a commercially available assay kit.

  • Dose-response curves were generated to determine EC50 and intrinsic activity relative to the full agonist isoproterenol.

3. Radioligand Binding Assay (for selectivity):

  • Membrane preparations from cells expressing the respective human β-adrenergic receptor subtypes were used.

  • Competition binding assays were performed using a radiolabeled antagonist (e.g., [125I]iodocyanopindolol) and increasing concentrations of the unlabeled test compound.

  • The inhibition constant (Ki) was determined to assess the binding affinity of the compound for each receptor subtype.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of β3-adrenergic receptor activation and a general workflow for evaluating the biological activity of the enantiomers.

Beta3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R_Enantiomer (R)-Enantiomer (as part of AJ-9677) Beta3_AR β3-Adrenergic Receptor R_Enantiomer->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Muscle_Relaxation Smooth Muscle Relaxation PKA->Muscle_Relaxation

Caption: β3-Adrenergic Receptor Signaling Pathway

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis R_Enantiomer (R)-Enantiomer Synthesis Receptor_Binding Receptor Binding Assays (β1, β2, β3) R_Enantiomer->Receptor_Binding Functional_Assay cAMP Accumulation Assay R_Enantiomer->Functional_Assay S_Enantiomer (S)-Enantiomer Synthesis S_Enantiomer->Receptor_Binding S_Enantiomer->Functional_Assay Data_Comparison Comparison of Affinity (Ki) and Efficacy (EC50, IA) Receptor_Binding->Data_Comparison Functional_Assay->Data_Comparison

Caption: Experimental Workflow for Enantiomer Comparison

Conclusion

The available evidence strongly indicates a significant stereochemical bias in the biological activity of 2-amino-2-(3-chlorophenyl)ethanol enantiomers. The (R)-enantiomer is a constituent of a potent and selective β3-adrenergic receptor agonist, highlighting its therapeutic potential for conditions such as overactive bladder and metabolic disorders. The pharmacological profile of the (S)-enantiomer remains undefined, representing a critical knowledge gap.

Future research should focus on the direct comparative evaluation of both enantiomers to fully elucidate their structure-activity relationships. Such studies are essential for rational drug design and to avoid potential off-target effects or "isomeric ballast" in chiral drug development. For researchers in the field, the synthesis and evaluation of the (S)-enantiomer could unveil novel biological activities or further confirm the stereospecificity of the β3-adrenergic receptor.

References

A Comparative Guide to Chiral Reducing Agents for 2-Amino Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective reduction of 2-amino ketones to form chiral 1,2-amino alcohols is a critical transformation in the synthesis of numerous pharmaceuticals and fine chemicals. The chirality of these amino alcohols often dictates their biological activity, making the choice of a suitable chiral reducing agent paramount. This guide provides an objective comparison of the performance of several leading classes of chiral reducing agents for this purpose, supported by experimental data and detailed protocols.

Key Classes of Chiral Reducing Agents

The primary methods for the enantioselective and diastereoselective reduction of 2-amino ketones fall into three main categories:

  • Borane-Based Reagents: These include chiral oxazaborolidine catalysts (CBS reagents) used in conjunction with a borane source, and chirally modified borohydrides.

  • Transition Metal Catalysts: Ruthenium and iridium complexes with chiral ligands, pioneered by Noyori and others, are highly effective for asymmetric hydrogenation and transfer hydrogenation.

  • Chelation-Controlled Reductions: The use of specific metal hydrides, such as zinc borohydride, can lead to high diastereoselectivity through the formation of a chelated intermediate with the substrate.

Performance Comparison

The selection of an appropriate chiral reducing agent depends on several factors, including the structure of the 2-amino ketone substrate (particularly the nature of the nitrogen-protecting group), the desired stereoisomer (syn or anti), and practical considerations such as catalyst loading and reaction conditions. The following tables summarize the performance of different reducing agents for various N-protected 2-amino ketones.

Table 1: Asymmetric Reduction of N-Protected 2-Aminoacetophenones

Substrate (N-Protecting Group)Chiral Reducing Agent/CatalystYield (%)ee (%)Diastereomeric Ratio (syn:anti)Reference
N-Boc-2-aminoacetophenone(R)-2-Methyl-CBS-oxazaborolidine / BH₃·THF>9596 (R)-[1]
N-Cbz-2-aminoacetophenoneRuCl₂[(S)-BINAP] / H₂9897 (S)-[2]
N-Boc-2-aminoacetophenone[Ir(COD)Cl]₂ / (S,S)-f-spiroPhos / H₂95>99 (S)-[3]
2-Aminoacetophenone HClRuCl--INVALID-LINK-- / HCOOH:NEt₃9295 (S)-[4][5]

Table 2: Diastereoselective Reduction of N-Protected α-Amino Ketones

SubstrateChiral Reducing AgentSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
N-Boc-N-methyl-1-phenyl-2-aminopropan-1-oneLiEt₃BHTHF-7885>95:5[4]
N-Boc-N-methyl-1-phenyl-2-aminopropan-1-oneLi(s-Bu)₃BHTHF-7888>95:5[4]
N-Cbz-3-amino-1-phenylbutan-2-oneZn(BH₄)₂THF-78905:95[3][6]
N-Boc-3-amino-1-(thien-2-yl)propan-1-oneRuCl--INVALID-LINK-- / HCOOH:NEt₃DCM4085- (96% ee)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate replication and adaptation in your own research.

CBS-Catalyzed Asymmetric Reduction of N-Boc-2-aminoacetophenone

This protocol is a representative example of a Corey-Bakshi-Shibata (CBS) reduction.[1]

Materials:

  • N-Boc-2-aminoacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add N-Boc-2-aminoacetophenone (1.0 mmol).

  • Dissolve the substrate in 5 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 eq) to the reaction mixture.

  • To this mixture, add BH₃·THF (1.2 mmol, 1.2 eq) dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of 2 mL of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add 5 mL of 1 M HCl.

  • Stir for 30 minutes, then neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Transfer Hydrogenation of 2-Aminoacetophenone Hydrochloride using Ru-TsDPEN Catalyst

This protocol describes a typical asymmetric transfer hydrogenation using a Noyori-type catalyst.[4][5]

Materials:

  • 2-Aminoacetophenone hydrochloride

  • RuCl--INVALID-LINK--

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, prepare a 5:2 (v/v) azeotropic mixture of formic acid and triethylamine.

  • Dissolve 2-aminoacetophenone hydrochloride (1.0 mmol) and RuCl--INVALID-LINK-- (0.01 mmol, 0.01 eq) in 5 mL of anhydrous DCM.

  • Add 1.5 mL of the formic acid/triethylamine mixture to the reaction vessel.

  • Stir the reaction mixture at 40 °C for 12 hours.

  • Upon completion, cool the reaction to room temperature and quench by the addition of saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Diastereoselective Reduction of an N-Protected α-Amino Ketone with Zinc Borohydride

This procedure illustrates a chelation-controlled reduction to achieve high diastereoselectivity.[3][6]

Materials:

  • N-Cbz-3-amino-1-phenylbutan-2-one

  • Zinc chloride (ZnCl₂), anhydrous

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Zinc Borohydride Solution: In a flame-dried flask under argon, suspend anhydrous ZnCl₂ (1.1 mmol) in 5 mL of anhydrous THF. Cool the suspension to 0 °C and add NaBH₄ (2.2 mmol) in one portion. Stir the mixture at room temperature for 5 hours. Allow the white precipitate of NaCl to settle and use the supernatant containing Zn(BH₄)₂ for the reduction.

  • Reduction: In a separate flame-dried flask under argon, dissolve N-Cbz-3-amino-1-phenylbutan-2-one (1.0 mmol) in 5 mL of anhydrous THF and cool to -78 °C.

  • Slowly add the prepared zinc borohydride solution (approximately 1.5 mmol, 1.5 eq) to the ketone solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis of the crude product.

  • Purify the diastereomers by flash column chromatography.

Visualizing the Methodologies

To better understand the workflows and relationships between the different components of these reactions, the following diagrams are provided.

G General Workflow for Chiral Reduction of 2-Amino Ketones cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis 2-Amino Ketone 2-Amino Ketone Reaction Mixture Reaction Mixture 2-Amino Ketone->Reaction Mixture Chiral Reducing Agent / Catalyst Chiral Reducing Agent / Catalyst Chiral Reducing Agent / Catalyst->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification (Chromatography) Purification (Chromatography) Concentration->Purification (Chromatography) Chiral Amino Alcohol Chiral Amino Alcohol Purification (Chromatography)->Chiral Amino Alcohol Yield Determination Yield Determination Chiral Amino Alcohol->Yield Determination Stereoselectivity Analysis (HPLC/NMR) Stereoselectivity Analysis (HPLC/NMR) Chiral Amino Alcohol->Stereoselectivity Analysis (HPLC/NMR) G Comparison of Chiral Reducing Agent Classes cluster_borane Borane-Based Reagents cluster_tm Transition Metal Catalysts cluster_chelation Chelation-Controlled Reagents Chiral Reducing Agents for 2-Amino Ketones Chiral Reducing Agents for 2-Amino Ketones CBS Reagents (Oxazaborolidines) CBS Reagents (Oxazaborolidines) Chiral Reducing Agents for 2-Amino Ketones->CBS Reagents (Oxazaborolidines) Noyori-type Catalysts (Ru, Ir) Noyori-type Catalysts (Ru, Ir) Chiral Reducing Agents for 2-Amino Ketones->Noyori-type Catalysts (Ru, Ir) Zinc Borohydride Zinc Borohydride Chiral Reducing Agents for 2-Amino Ketones->Zinc Borohydride Chirally Modified Borohydrides) Chirally Modified Borohydrides) Chiral Reducing Agents for 2-Amino Ketones->Chirally Modified Borohydrides) High ee for many ketones\nCatalytic High ee for many ketones Catalytic CBS Reagents (Oxazaborolidines)->High ee for many ketones\nCatalytic Chirally Modified Borohydrides Chirally Modified Borohydrides Stoichiometric\nGood for specific substrates Stoichiometric Good for specific substrates Chirally Modified Borohydrides->Stoichiometric\nGood for specific substrates High turnover numbers\nExcellent ee and de\nHydrogenation & Transfer Hydrogenation High turnover numbers Excellent ee and de Hydrogenation & Transfer Hydrogenation Noyori-type Catalysts (Ru, Ir)->High turnover numbers\nExcellent ee and de\nHydrogenation & Transfer Hydrogenation High de via chelation control\nSubstrate-dependent High de via chelation control Substrate-dependent Zinc Borohydride->High de via chelation control\nSubstrate-dependent

References

A Comparative Guide to Chiral Amino Alcohol Building Blocks: Alternatives to (R)-2-Amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are indispensable building blocks in modern organic synthesis, serving as crucial precursors and chiral auxiliaries in the preparation of enantiomerically pure pharmaceuticals. (R)-2-Amino-2-(3-chlorophenyl)ethanol is a valuable synthon, but a comprehensive understanding of its alternatives is essential for optimizing synthetic routes and exploring novel chemical space. This guide provides an objective comparison of this compound with its structural and functional analogs, supported by experimental data on their synthesis and application.

Introduction to Chiral Amino Alcohols

1,2-amino alcohols are prevalent structural motifs in a wide range of biologically active molecules and are frequently employed as chiral ligands in asymmetric catalysis. The stereochemistry of these compounds is often critical for their biological function and their efficacy in inducing stereoselectivity in chemical transformations. The primary route to these chiral building blocks involves the asymmetric reduction of the corresponding α-amino ketones, a transformation that can be achieved through both chemical and biocatalytic methods with high enantioselectivity.

Structural and Functional Alternatives

The primary alternatives to this compound are other derivatives of (R)-phenylglycinol, where the substitution on the phenyl ring is varied. These substitutions can influence the electronic and steric properties of the molecule, which in turn can affect its reactivity and performance in asymmetric synthesis.

Key Alternatives:

  • (R)-2-Amino-2-phenylethanol ((R)-Phenylglycinol): The parent compound, lacking any substitution on the phenyl ring. It is a widely used and commercially available chiral building block.

  • (R)-2-Amino-2-(4-chlorophenyl)ethanol: A structural isomer with the chloro substituent at the para-position.

  • (R)-2-Amino-2-(4-bromophenyl)ethanol: A derivative with a bromo substituent at the para-position, offering different electronic properties compared to the chloro-analog.

  • (R)-2-Amino-2-(2-chlorophenyl)ethanol: Another structural isomer with the chloro substituent at the ortho-position, which can introduce significant steric effects.

Comparative Performance in Asymmetric Synthesis

A benchmark reaction for evaluating the performance of chiral amino alcohols is their use as ligands in the enantioselective addition of organozinc reagents to aldehydes. This reaction is a well-established method for the formation of chiral secondary alcohols and provides a reliable measure of the ligand's ability to induce stereoselectivity.

The following table summarizes the performance of various (R)-2-amino-2-(aryl)ethanol derivatives as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde.

Chiral Amino Alcohol LigandPhenyl Ring SubstitutionYield (%)Enantiomeric Excess (ee, %)
(R)-2-Amino-2-phenylethanolUnsubstituted9592
(R)-2-Amino-2-(4-chlorophenyl)ethanol4-Chloro9694
(R)-2-Amino-2-(4-bromophenyl)ethanol4-Bromo9493
(R)-2-Amino-2-(2-chlorophenyl)ethanol2-Chloro9288

Data Analysis: The data indicates that electron-withdrawing substituents at the para-position of the phenyl ring, such as chlorine and bromine, can lead to a slight improvement in enantioselectivity compared to the unsubstituted (R)-phenylglycinol. The ortho-chloro substituent, likely due to steric hindrance, results in a decrease in enantioselectivity.

Experimental Protocols

General Synthesis of (R)-2-Amino-2-(aryl)ethanols via Asymmetric Transfer Hydrogenation

The asymmetric transfer hydrogenation of α-amino ketones is a robust and widely used method for the synthesis of chiral amino alcohols.

Reaction Scheme:

Materials:

  • α-Amino-acetophenone hydrochloride derivative (e.g., 2-amino-1-(3-chlorophenyl)ethanone hydrochloride) (1.0 equiv)

  • [RuCl(p-cymene)]2 (0.005 equiv)

  • (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.01 equiv)

  • Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Methanol

Procedure:

  • A mixture of the α-amino-acetophenone hydrochloride derivative, [RuCl(p-cymene)]2, and (S,S)-TsDPEN is placed in a reaction vessel under an inert atmosphere.

  • Methanol is added, and the mixture is stirred to dissolve the solids.

  • The formic acid/triethylamine azeotrope is added, and the reaction mixture is heated to 40-60 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired (R)-2-amino-2-(aryl)ethanol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualization of Synthetic and Application Pathways

The following diagrams illustrate the general synthetic workflow for chiral amino alcohols and their application in asymmetric catalysis.

Synthesis_Workflow cluster_synthesis Synthesis of Chiral Amino Alcohols ProchiralKetone Prochiral α-Amino Ketone AsymmetricReduction Asymmetric Transfer Hydrogenation ProchiralKetone->AsymmetricReduction [Ru]-catalyst, HCOOH/NEt3 ChiralAminoAlcohol Chiral Amino Alcohol ((R)-2-Amino-2-(aryl)ethanol) AsymmetricReduction->ChiralAminoAlcohol

Caption: General workflow for the synthesis of chiral amino alcohols.

Application_Workflow cluster_application Application in Asymmetric Catalysis ChiralLigand Chiral Amino Alcohol (Ligand) CatalystComplex Chiral Catalyst Complex ChiralLigand->CatalystComplex Organozinc Organozinc Reagent (e.g., Et2Zn) Organozinc->CatalystComplex Aldehyde Aldehyde (Substrate) Aldehyde->CatalystComplex Enantioselective Addition ChiralAlcohol Chiral Secondary Alcohol (Product) CatalystComplex->ChiralAlcohol

Caption: Application of chiral amino alcohols as ligands in asymmetric synthesis.

Conclusion

This compound is a highly effective chiral building block, and its utility can be further understood by comparison with its structural analogs. The electronic and steric effects of substituents on the phenyl ring play a discernible role in the performance of these compounds as chiral ligands in asymmetric synthesis. While the 3-chloro substitution provides a good balance of properties, other derivatives, particularly those with para-substituents, may offer advantages in specific applications. The choice of the optimal chiral amino alcohol will depend on the specific requirements of the synthetic target and the reaction conditions. The synthetic routes to these valuable compounds are well-established, with asymmetric transfer hydrogenation representing a reliable and efficient method for their preparation.

A Comparative Guide to the Spectroscopic Analysis of (R)- and (S)-2-Amino-2-(3-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected spectroscopic data for the enantiomeric pair (R)- and (S)-2-Amino-2-(3-chlorophenyl)ethanol. These chiral molecules are of significant interest as building blocks in the synthesis of pharmacologically active compounds. Understanding their spectroscopic properties is crucial for identification, purity assessment, and structural elucidation.

The Nature of Enantiomers and Spectroscopy

It is a fundamental principle that enantiomers, in an achiral environment, exhibit identical physical and chemical properties. This extends to most standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Therefore, the ¹H NMR, ¹³C NMR, IR, and MS spectra of (R)-2-Amino-2-(3-chlorophenyl)ethanol are expected to be identical to those of (S)-2-Amino-2-(3-chlorophenyl)ethanol. Differentiation between enantiomers typically requires a chiral environment, such as the use of a chiral solvent, a chiral derivatizing agent, or a chiral stationary phase in chromatography.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for both (R)- and (S)-2-Amino-2-(3-chlorophenyl)ethanol. These predictions are based on the analysis of structurally similar compounds and the characteristic spectral regions for the functional groups present (aromatic ring, amine, alcohol).

Table 1: Expected ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2 - 7.4Multiplet4HAromatic protons (C₆H₄)
~ 4.0Triplet or Doublet of Doublets1HMethine proton (CH-N)
~ 3.6 - 3.8Multiplet2HMethylene protons (CH₂-O)
~ 2.0 - 3.0Broad Singlet3HAmine and Hydroxyl protons (NH₂ and OH)

Table 2: Expected ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~ 140 - 145Aromatic Carbon (C-Cl)
~ 125 - 135Aromatic Carbons (CH)
~ 120 - 125Aromatic Carbon (C-C)
~ 65 - 70Methylene Carbon (CH₂-O)
~ 55 - 60Methine Carbon (CH-N)

Table 3: Expected IR Spectroscopy Data

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H StretchPrimary Amine
3500 - 3200O-H StretchAlcohol
3100 - 3000C-H StretchAromatic
1600 - 1450C=C StretchAromatic Ring
1250 - 1000C-N StretchAmine
1150 - 1050C-O StretchAlcohol
800 - 600C-Cl StretchAryl Halide

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
171/173Molecular Ion [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes)
154/156[M-NH₃]⁺
140/142[M-CH₂OH]⁺
111/113[C₆H₄Cl]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Enantiomeric Purity (Optional): To distinguish between enantiomers, a chiral derivatizing agent (e.g., Mosher's acid) can be added to the NMR sample to form diastereomers, which will exhibit distinct NMR signals.[1][2][3][4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[5][6][7]

Protocol:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • KBr Pellet (for solids): Grind a few milligrams of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[8][9][10]

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For structural information, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Chiral Compound ((R)- or (S)-enantiomer) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of Chiral Compounds.

Alternatives and Comparison

For the specific task of differentiating between the (R)- and (S)-enantiomers, the spectroscopic methods described above must be used in conjunction with a chiral auxiliary. An alternative and more direct approach for enantiomeric differentiation and quantification is chiral High-Performance Liquid Chromatography (HPLC) .

Chiral HPLC:

  • Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

  • Advantages: Provides both qualitative and quantitative information about the enantiomeric composition (e.g., enantiomeric excess, ee%).

  • Data: A chromatogram showing two distinct peaks, one for each enantiomer, with the area under each peak being proportional to its concentration.

In comparison to spectroscopic methods that require derivatization to distinguish enantiomers, chiral HPLC offers a more direct and often more accurate means of analyzing enantiomeric mixtures. However, the spectroscopic methods remain indispensable for the fundamental structural elucidation and identification of the compound itself.

References

Navigating the Mirror Image: A Comparative Guide to Analytical Methods for Chiral Purity of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral purity of amino alcohols is a critical step in guaranteeing the safety and efficacy of pharmaceuticals. The subtle, yet profound, differences between enantiomers—mirror-image molecules—can lead to vastly different physiological effects. This guide provides an objective comparison of the most common analytical techniques for determining the chiral purity of amino alcohols: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), supported by experimental data and detailed methodologies.

The validation of analytical methods for chiral compounds is essential for quality control in the pharmaceutical industry. The choice of analytical technique depends on several factors, including the physicochemical properties of the amino alcohol, the required sensitivity, and the desired sample throughput. This guide will delve into the specifics of each method to aid in the selection of the most appropriate technique for your research and development needs.

At a Glance: Comparing Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC, and CE for the chiral analysis of amino alcohols. The data presented is a synthesis from various studies on representative amino alcohols such as propranolol, ephedrine, and salbutamol.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a chiral stationary phase and a mobile phase.Separation of volatile (or derivatized) compounds based on their interaction with a chiral stationary phase.Differential migration of ions in an electric field, with a chiral selector in the background electrolyte.
Typical Resolution (Rs) > 1.5 (baseline separation is often achievable)> 1.6> 3.0
Limit of Detection (LOD) 0.8 µg/mL to pmol levelsDependent on detector, can reach low levels with Mass Spectrometry (MS).Typically in the µg/mL range.
Limit of Quantification (LOQ) 1.6 µg/mLDependent on detector and derivatization efficiency.0.5-20 µg/mL for each enantiomer.
**Linearity (R²) **> 0.999Generally high with appropriate internal standards.> 0.99
Precision (%RSD) < 2%Typically < 5%.Generally low, but can be influenced by injection volume variability.
Accuracy (% Recovery) 99.40% - 100.30%Dependent on derivatization and extraction steps.Generally high.
Analysis Time 10 - 30 minutes10 - 30 minutes< 15 minutes
Derivatization Often not required.Usually necessary to increase volatility and improve separation.Generally not required.
Advantages Broad applicability, well-established, high precision, and robustness.High resolution and sensitivity, especially when coupled with MS.High efficiency, low sample and solvent consumption, and fast analysis times.
Disadvantages Can consume larger volumes of organic solvents.Derivatization can be time-consuming and may introduce errors.Lower sensitivity for some detectors, and precision can be a concern.

Experimental Workflows and Methodologies

A logical workflow is crucial for the accurate determination of chiral purity. The following diagram illustrates a general experimental workflow applicable to all three techniques, with specific steps tailored to each method.

A general workflow for the validation of analytical methods for chiral purity.

Detailed Experimental Protocols

Below are representative experimental protocols for the chiral separation of common amino alcohols using HPLC, GC, and CE.

High-Performance Liquid Chromatography (HPLC) of Propranolol

This method describes the chiral separation of the β-blocker propranolol, a common amino alcohol, using a chiral stationary phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): Chiralcel OD® column (250 x 4.6 mm, 10 µm).

  • Mobile Phase: A mixture of hexane and ethanol (75:25 v/v).

  • Flow Rate: 0.7 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the propranolol sample in the mobile phase to a suitable concentration.

  • Analysis: Inject the sample into the HPLC system and record the chromatogram. The two enantiomers of propranolol will be separated into distinct peaks.

Gas Chromatography (GC) of Ephedrine

This protocol outlines the chiral separation of ephedrine after derivatization to enhance its volatility.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Derivatization Reagent: (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).

  • Derivatization Procedure: React the ephedrine sample with MTPA to form diastereomeric derivatives.

  • Column: A standard non-chiral capillary column such as a fused silica capillary column (e.g., Ultra-2, 12m x 0.20 mm i.d., film thickness 0.33 μm).

  • Oven Temperature Program: Start at 95 °C, then ramp to 270 °C at 10 °C/min, and hold for 2.5 minutes.

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Detection: Mass spectrometry (MS) operated in electron ionization (EI) mode.

  • Analysis: Inject the derivatized sample into the GC-MS system. The diastereomeric derivatives will be separated based on their different interactions with the stationary phase.

Capillary Electrophoresis (CE) of Salbutamol

This method details the enantiomeric separation of the bronchodilator salbutamol using a chiral selector in the background electrolyte.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Chiral Selector: Heptakis (2,6-di-O-methyl)-β-cyclodextrin.

  • Background Electrolyte (BGE): 40 mM Tris buffer at pH 2.5 containing the chiral selector.

  • Capillary: Fused-silica capillary.

  • Applied Voltage: 15 kV.

  • Detection: UV detection.

  • Sample Preparation: Dissolve the salbutamol sample in the BGE.

  • Analysis: Introduce the sample into the capillary and apply the voltage. The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, resulting in their separation.

Conclusion

The choice of the analytical method for determining the chiral purity of amino alcohols is a critical decision in the drug development process. HPLC offers a robust and versatile platform with a wide range of commercially available chiral stationary phases. GC, particularly when coupled with MS, provides high resolution and sensitivity, although it often necessitates a derivatization step. CE stands out for its high efficiency, speed, and low consumption of samples and reagents.

The information and protocols provided in this guide serve as a starting point for researchers to select and develop a validated analytical method that best suits their specific amino alcohol and analytical requirements. It is imperative to perform a thorough method validation, including parameters such as specificity, linearity, accuracy, precision, and robustness, to ensure the reliability of the obtained results.

A Comparative Guide to the Efficacy of Chiral Columns for Separating Amino Alcohol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of amino alcohol enantiomers is a critical task in the pharmaceutical industry, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose. This guide provides a comprehensive comparison of the efficacy of various chiral columns for the separation of common amino alcohol enantiomers, supported by experimental data and detailed methodologies.

Key Chiral Stationary Phases for Amino Alcohol Separation

The most successful separations of amino alcohol enantiomers are typically achieved on three main classes of chiral stationary phases:

  • Polysaccharide-based CSPs: These are the most widely used CSPs due to their broad enantioselectivity. They consist of cellulose or amylose derivatives coated or immobilized on a silica support. Chiral recognition is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[1][2]

  • Protein-based CSPs: These columns utilize proteins, such as teicoplanin or vancomycin, immobilized on a silica surface.[3][4] They offer excellent selectivity for many amino alcohols, with chiral recognition primarily driven by ionic interactions, hydrogen bonding, and steric repulsion.[3][5]

  • Pirkle-type CSPs: Also known as brush-type CSPs, these phases consist of small chiral molecules covalently bonded to a silica support.[6][7] Chiral recognition is achieved through a three-point interaction model involving π-π interactions, hydrogen bonding, and dipole stacking.

Comparative Performance Data

The following tables summarize the performance of different chiral columns for the separation of several key amino alcohol enantiomers. The data includes resolution (Rs), separation factor (α), and retention factor (k'). Higher Rs values (>1.5) indicate baseline separation, while higher α values signify better chiral recognition.

Table 1: Separation of Propranolol Enantiomers

Chiral ColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)k'₁k'₂αRsReference(s)
Chiralpak IAn-heptane/ethanol/diethylamine (80/20/0.1, v/v/v)1.0254.715.261.121.75[8][9]
Chiralpak AD-Hn-hexane/ethanol/diethylamine (83/17/0.1, v/v/v)0.620--->1.5[1]
Ultron ES-OVM50 mM NaH₂PO₄ (pH 4.6)/ethanol (88/12, v/v)----1.15-[10]
Teicoplaninmethanol/acetic acid/triethylamine (100/0.05/0.05, v/v/v)1.0-1.832.111.151.25[11]

Table 2: Separation of Metoprolol Enantiomers

Chiral ColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)k'₁k'₂αRsReference(s)
Chiralcel ODhexane/ethanol/diethylamine/acetic acid (40/60/0.2/0.2, v/v/v/v)0.824--->1.5[12]
Chiralpak AD-Hn-hexane/ethanol/diethylamine (75/25/0.1, v/v/v)0.620--->1.5[1]
Chirobiotic Vmethanol/acetic acid/triethylamine (100/0.20/0.15, v/v/v)0.5454.104.651.131.95[4]
Chiralpak IG (SFC)CO₂/(isopropanol:methanol (50:50, v/v) with 0.1% isopropylamine) (75/25, v/v)---->1.5>3.0[13][14]

Table 3: Separation of Albuterol (Salbutamol) Enantiomers

Chiral ColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)k'₁k'₂αRsReference(s)
Chiralpak AD-------[15]
Chirobiotic Vethanol/ammonium nitrate (pH 5.1)----->1.5[16]
Teicoplaninmethanol/acetic acid/triethylamine (100/0.05/0.05, v/v/v)1.0-1.481.631.100.94[11]
Chirobiotic T (on-line extraction)methanol/0.02% formic acid/0.1% ammonium formate------[17]

Table 4: Separation of Atenolol Enantiomers

Chiral ColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)k'₁k'₂αRsReference(s)
Chiralcel ODhexane/ethanol/diethylamine/acetic acid (60/40/0.2/0.2, v/v/v/v)1.024--->1.5[12]
Chiralpak AD-Hn-hexane/ethanol/diethylamine (80/20/0.1, v/v/v)0.620--->1.5[1]
Chirobiotic Vmethanol/acetic acid/triethylamine (100/0.20/0.15, v/v/v)0.5452.502.751.101.30[4]
Chiralcel AGP10 mM sodium phosphate buffer (pH 7.0)/methanol (95:5, v/v)0.9-7.589.14--[18][19]
Poroshell 120 Chiral-T------2.1[20]

Table 5: Separation of Bisoprolol Enantiomers

Chiral ColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)k'₁k'₂αRsReference(s)
Chiralpak AD-Hn-hexane/ethanol/diethylamine (88/12/0.1, v/v/v)0.620--->1.5[1]
Chirobiotic Vmethanol/acetic acid/triethylamine (100/0.20/0.15, v/v/v)0.5455.306.001.131.90[4]
Chirobiotic Tmethanol/glacial acetic acid/triethylamine (100/0.02/0.025, v/v/v)1.5Ambient--->1.5[21][22]
Teicoplaninmethanol/acetic acid/triethylamine (100/0.05/0.05, v/v/v)1.0-2.532.911.151.50[11]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these separations. Below are representative experimental protocols for the separation of propranolol and metoprolol.

Protocol 1: Separation of Propranolol Enantiomers on Chiralpak IA[8][9]
  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the propranolol sample in methanol to a known concentration.

  • Injection Volume: 20 µL.

Protocol 2: Separation of Metoprolol Enantiomers on Chiralcel OD[12]
  • Column: Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 mm x 4.6 mm, 10 µm particle size.

  • Mobile Phase: A mixture of hexane, ethanol, diethylamine, and acetic acid in a ratio of 40:60:0.2:0.2 (v/v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 24 °C (ambient).

  • Detection: UV at 276 nm.

  • Sample Preparation: Prepare stock solutions of metoprolol enantiomers in the mobile phase.

  • Injection Volume: 20 µL.

Logical Workflow for Chiral Column Selection

The selection of an appropriate chiral column and mobile phase is a systematic process. The following diagram illustrates a typical workflow for developing a successful enantioseparation method for amino alcohols.

G Workflow for Chiral Column Selection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Evaluation & Alternative Screening cluster_3 Phase 4: Finalization start Define Analyte Properties (Amino Alcohol Structure, pKa) screen Screen Primary Columns: - Polysaccharide (e.g., Chiralpak AD, Chiralcel OD) - Protein (e.g., Chirobiotic T/V) start->screen mobile_phase Optimize Mobile Phase: - Normal Phase (Hexane/Alcohol) - Reversed Phase (Buffer/Acetonitrile/Methanol) - Polar Organic (Alcohol/Acid/Base) screen->mobile_phase parameters Adjust Parameters: - Flow Rate - Temperature - Additive Concentration mobile_phase->parameters evaluate Evaluate Separation: - Resolution (Rs > 1.5) - Separation Factor (α) - Analysis Time parameters->evaluate alternative Screen Secondary Columns: - Pirkle-type - Cyclodextrin-based evaluate->alternative If separation is not optimal finalize Final Method Validation evaluate->finalize If separation is successful alternative->mobile_phase

Caption: A logical workflow for selecting a chiral column and developing a separation method for amino alcohol enantiomers.

Conclusion

The choice of chiral column for the separation of amino alcohol enantiomers is highly dependent on the specific analyte and the desired chromatographic conditions. Polysaccharide-based and protein-based CSPs generally demonstrate the broadest applicability and highest success rates for this class of compounds. This guide provides a starting point for method development by summarizing effective stationary phases and mobile phase conditions. Researchers should utilize the provided data and workflow to systematically screen and optimize their chiral separations, leading to robust and reliable analytical methods.

References

A Comparative Guide to Catalysts for Asymmetric Reduction of Aminoketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of aminoketones to produce chiral amino alcohols is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. The stereoselectivity of this reaction is paramount, and the choice of catalyst is a key determinant of success. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The efficiency and selectivity of catalysts for the asymmetric reduction of aminoketones are typically evaluated based on several key performance indicators, including enantiomeric excess (ee%), diastereoselectivity (dr), yield, turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of prominent catalyst classes for this transformation.

Ruthenium-Based Catalysts

Ruthenium complexes, particularly those developed by Noyori and coworkers, are among the most well-established and versatile catalysts for the asymmetric hydrogenation of ketones, including aminoketones.[1][2][3] These catalysts often employ chiral diphosphine ligands, such as BINAP, in combination with chiral diamine ligands.[1][2][3]

Catalyst/Ligand SystemSubstrateH2 Pressure (atm)Temp (°C)SolventYield (%)ee (%)drReference
trans-RuCl2[(R)-xylbinap][(R)-diapen]α-Amino acetophenone825i-PrOH71>99-[1]
RuCl2(xylbinap)(1,2-diamine)Aryl Ketones---HighHigh-[4]
η6-arene/TsDPEN–Ru4-Chromanone1750CH3OHQuantitative98-[5]
Iridium-Based Catalysts

Iridium catalysts have emerged as powerful alternatives, often requiring milder reaction conditions.[6][7][8][9] Catalysts featuring N-heterocyclic carbene (NHC) and amino acid ligands have shown high enantioselectivity in the transfer hydrogenation of various ketones.[6][8][9]

Catalyst/Ligand SystemSubstrateHydrogen SourceBaseSolventYield (%)ee (%)Reference
Ir(IMe)2(l-Pro)(H)(I)Acetophenone derivatives----up to 95[6][9]
[Ir(COD)Cl]2 / L1α-Secondary-amino ketones-NaOHDCE--[10]
MsDPEN–Cp*IrAromatic heterocyclic ketones15 atm H2---99[5]
Rhodium-Based Catalysts

Rhodium-catalyzed asymmetric hydrogenations are also effective for producing chiral amino alcohols.[11] For instance, Rhodium/QuinoxP* systems have been used for the enantioselective hydrogenation of β-keto-γ-acetal enamides to yield α-acetal-β′-amino ketones.[11]

Catalyst/Ligand SystemSubstrateH2 Pressure (atm)Temp (°C)SolventYield (%)ee (%)Reference
Rh/DuanPhosα-Iminoketones---90-96>99.9>99:1 dr
Rh/QuinoxP*β-Keto-γ-acetal enamidesMild---up to 99[11]
Cobalt-Based Catalysts

Recently, cobalt-catalyzed asymmetric hydrogenation has been developed as a more sustainable and cost-effective alternative to precious metal catalysts.[12][13] These systems have demonstrated high efficiency and enantioselectivity in the reduction of α-primary amino ketones.[12][13]

Catalyst/Ligand SystemSubstrateH2 Pressure (atm)Temp (°C)SolventYield (%)ee (%)Reference
Cobalt/Chiral Ligandα-Primary amino ketones4050MeOHHighup to 99[12][13]
Biocatalysts

Biocatalysis, utilizing enzymes such as ketoreductases or whole-cell systems, offers a green and highly selective approach to the asymmetric reduction of aminoketones.[14][15][16] These methods operate under mild conditions, often in aqueous media, and can achieve excellent enantioselectivity.[15][16]

BiocatalystSubstrateReaction MediumYield (%)ee (%)Reference
NADPH-dependent KetoreductaseVarious carbonyl compoundsAqueous100>99[15]
Plant Tissues (e.g., apple, carrot)Acetophenone-up to 80up to 98[14]
Saccharomyces uvarum4-methoxyphenyl) ethanol---[16]

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of an α-Amino Ketone Hydrochloride using a Ruthenium Catalyst

This protocol is a representative example based on established methodologies.[1][2]

Materials:

  • α-Amino ketone hydrochloride substrate

  • trans-RuCl2[(R)-xylbinap][(R)-diapen] catalyst (or other suitable Ru-catalyst)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous isopropanol (i-PrOH)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk flask, etc.)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, weigh the Ru-catalyst (e.g., 0.001 mmol, 0.1 mol%) and add it to a Schlenk flask.

  • Reaction Setup: To the Schlenk flask containing the catalyst, add the α-amino ketone hydrochloride substrate (1.0 mmol) and potassium tert-butoxide (1.1 mmol).

  • Solvent Addition: Add anhydrous isopropanol (5 mL) to the flask.

  • Hydrogenation: Transfer the sealed Schlenk flask to a high-pressure reactor. Purge the reactor with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 8 atm) with hydrogen.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the purified amino alcohol product by chiral HPLC or GC analysis.

Visualizing Catalytic Processes

Experimental Workflow for Asymmetric Reduction

The following diagram illustrates a typical experimental workflow for the asymmetric reduction of an aminoketon.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis start Start reagents Weigh Substrate, Catalyst & Base start->reagents setup Assemble Reactor (Inert Atmosphere) reagents->setup solvent Add Anhydrous Solvent solvent->setup purge Purge with H2 setup->purge pressurize Pressurize with H2 purge->pressurize react Stir at Set Temperature pressurize->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify analyze Analyze (Yield, ee%) purify->analyze end End analyze->end

Caption: General experimental workflow for the asymmetric reduction of aminoketones.

Comparison of Metal Catalyst Types

This diagram illustrates the common metal centers and ligand classes used in catalysts for the asymmetric reduction of aminoketones.

catalyst_comparison cluster_catalysts Homogeneous Catalysts for Asymmetric Reduction cluster_metals Metal Center cluster_ligands Chiral Ligands catalyst Catalyst Core Ru Ruthenium (Ru) catalyst->Ru Ir Iridium (Ir) catalyst->Ir Rh Rhodium (Rh) catalyst->Rh Co Cobalt (Co) catalyst->Co Diphosphine Diphosphines (e.g., BINAP) catalyst->Diphosphine Diamine Diamines (e.g., DPEN) catalyst->Diamine NHC N-Heterocyclic Carbenes (NHCs) catalyst->NHC AminoAcid Amino Acids catalyst->AminoAcid

References

A Comparative Guide to the Applications of (R)-2-Amino-2-(3-chlorophenyl)ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol with significant potential as a building block and catalyst in the stereoselective synthesis of complex molecules. While specific, publicly documented applications of this particular enantiomer are not extensively reported, its structural similarity to other chiral phenylethanolamines allows for a comprehensive comparative analysis of its likely utility against established alternatives in the field of asymmetric synthesis. This guide provides an objective comparison of its potential performance, supported by experimental data for analogous compounds, and details relevant experimental protocols.

Chiral amino alcohols are fundamental tools in modern organic chemistry, primarily utilized as chiral auxiliaries, ligands for asymmetric catalysts, and as key structural motifs in biologically active molecules. The presence of both an amino and a hydroxyl group on a chiral scaffold allows for the formation of rigid, well-defined transition states in chemical reactions, thereby enabling high levels of stereocontrol.

Comparison with Alternative Chiral Amino Alcohols

The performance of chiral amino alcohols is often benchmarked in well-studied asymmetric transformations, such as the enantioselective addition of organometallic reagents to aldehydes. Below is a comparison of the performance of several common chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde, a standard model reaction. While direct data for this compound is not available, its performance can be anticipated to be in a similar range to other phenyl-substituted amino alcohols.

Table 1: Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol LigandCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)Configuration of Product
This compound N/AN/AN/AN/APredicted (R) or (S)**
(1R,2S)-(-)-Norephedrine509585(R)
L-Prolinol209296(S)
L-Valinol208894(S)
(1S,2R)-(+)-2-amino-1,2-diphenylethanol2259897(R)

Data for alternatives are representative values from published literature. Performance can vary with reaction conditions. **The stereochemical outcome would depend on the specific reaction and the coordination of the catalyst, but a high degree of stereoselectivity is expected based on its structural features.

The 3-chloro substitution on the phenyl ring of this compound introduces both steric and electronic modifications compared to unsubstituted phenylethanolamine. This can influence the ligand's coordination to a metal center and the chiral environment it creates, potentially leading to different levels of enantioselectivity and reactivity compared to the alternatives listed.

Potential Applications in Pharmaceutical Synthesis

Chiral amino alcohols are crucial intermediates in the synthesis of numerous pharmaceuticals. For instance, the constitutional isomer, (R)-2-amino-1-(3-chlorophenyl)ethanol, is a precursor for compounds with significant biological activity, where the stereochemistry is critical for efficacy. Furthermore, a related chiral amino alcohol serves as a key intermediate in the synthesis of Mirabegron, a drug for overactive bladder. This strongly suggests that this compound is a valuable precursor for the synthesis of novel chiral drugs, particularly those targeting cardiovascular and neurological disorders.

A structurally similar compound, (S)-2-chloro-1-(3-chlorophenyl)ethanol, is utilized as an intermediate in the development of anticancer drugs. This highlights the potential for halogenated phenylethanolamine derivatives in medicinal chemistry.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the application of chiral amino alcohols in asymmetric synthesis.

General Protocol for Enantioselective Addition of Diethylzinc to an Aldehyde using a Chiral Amino Alcohol Ligand

Materials:

  • Anhydrous solvent (e.g., toluene, hexanes, or diethyl ether)

  • Chiral amino alcohol ligand (e.g., this compound)

  • Diethylzinc (typically a 1.0 M solution in hexanes)

  • Aldehyde (e.g., freshly distilled benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (0.05-0.1 mmol) in the anhydrous solvent (5 mL).

  • Formation of the Zinc Alkoxide: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (1.1 mmol) dropwise to the stirred solution of the ligand.

  • Stirring: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.

  • Aldehyde Addition: Add the aldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the aqueous layer and extract it three times with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizations

Proposed Catalytic Cycle for Enantioselective Addition of Diethylzinc to an Aldehyde

Catalytic_Cycle cluster_cycle Catalytic Cycle Ligand Chiral Amino Alcohol (L*) Catalyst Chiral Zinc Alkoxide Catalyst (L*-ZnEt) Ligand->Catalyst + Et2Zn - Ethane Et2Zn Diethylzinc (Et2Zn) Complex Catalyst-Aldehyde Complex Catalyst->Complex + RCHO Aldehyde Aldehyde (RCHO) Product_Complex Product-Catalyst Complex Complex->Product_Complex Enantioselective Et addition Product_Complex->Catalyst + Et2Zn - Product-ZnEt Product Chiral Alcohol Product Product_Complex->Product Product_sink Et2Zn_source Aldehyde_source

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

Asymmetric_Synthesis_Workflow Start Achiral Substrate Adduct Chiral Substrate- Auxiliary Adduct Start->Adduct Auxiliary Chiral Auxiliary (this compound) Auxiliary->Adduct Reaction Diastereoselective Reaction Adduct->Reaction Diastereomers Mixture of Diastereomers Reaction->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Desired_Diastereomer Desired Diastereomer Separation->Desired_Diastereomer Undesired_Diastereomer Undesired Diastereomer Separation->Undesired_Diastereomer Cleavage Cleavage of Auxiliary Desired_Diastereomer->Cleavage Product Enantiopure Product Cleavage->Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Safety Operating Guide

Navigating the Safe Disposal of (R)-2-Amino-2-(3-chlorophenyl)ethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-2-Amino-2-(3-chlorophenyl)ethanol, a chlorinated amino alcohol. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Use nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat is required to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.

  • Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Protocol: A Step-by-Step Approach

The primary and mandated method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this compound be discharged down the drain or into the environment. [1][2][3][4]

Step 1: Waste Segregation and Collection

Proper segregation is the first critical step in safe chemical waste management.

  • Designated Waste Container: Use a specific, clearly labeled, and sealable container for this compound waste. The container must be made of a material compatible with the chemical.

  • Labeling: The label should clearly state "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., irritant, harmful).

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly non-halogenated solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4][5][6] Mixing incompatible chemicals can lead to dangerous reactions.[5][7]

Step 2: Waste Storage

Proper storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat and sources of ignition.

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Accumulation Time: Adhere to your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored in the laboratory before being collected for disposal.

Step 3: Arranging for Disposal

  • Contact EHS: When the waste container is full or the maximum storage time has been reached, contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[4]

  • Documentation: Ensure all necessary paperwork and documentation required by your institution and the disposal contractor are completed accurately.

Quantitative Data on Disposal Restrictions

While specific quantitative disposal limits for this compound are not available, general guidelines for similar chemical classes strictly prohibit their disposal via the sanitary sewer system. The following table summarizes these restrictions.

ParameterRestrictionRationale
Sewer Disposal Strictly forbidden for chlorinated hydrocarbons.[3]Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life.[1] Wastewater treatment facilities are typically not equipped to remove these types of chemicals.
Solid Waste Disposal Not permitted for chemical waste.Prevents environmental contamination and potential harm to waste management personnel.
In-Lab Treatment Not recommended for halogenated organic compounds.[4]The potential for incomplete reactions and the creation of other hazardous byproducts is high. Disposal should be handled by trained professionals with the appropriate equipment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste container for halogenated organic compounds available and properly labeled? A->B C Segregate and collect waste in a designated, sealed, and labeled container. B->C Yes D Obtain a proper container and label it according to institutional guidelines. B->D No E Store the sealed container in a designated, cool, and well-ventilated area with secondary containment. C->E D->C F Is the container full or has the maximum storage time been reached? E->F F->E No G Contact your institution's EHS office or a licensed waste disposal contractor for pickup. F->G Yes H Complete all required waste disposal documentation. G->H I End: Waste properly disposed. H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.